molecular formula C8H12N2O B2987818 (6-Methoxy-2-methylpyridin-3-yl)methanamine CAS No. 1143521-89-4

(6-Methoxy-2-methylpyridin-3-yl)methanamine

Cat. No.: B2987818
CAS No.: 1143521-89-4
M. Wt: 152.197
InChI Key: URQYGTHIUUUQPG-UHFFFAOYSA-N
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Description

(6-Methoxy-2-methylpyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.197. The purity is usually 95%.
BenchChem offers high-quality (6-Methoxy-2-methylpyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxy-2-methylpyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYGTHIUUUQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (6-Methoxy-2-methylpyridin-3-yl)methanamine , a specialized pyridine building block used in medicinal chemistry.

While the specific CAS number for this amine is often unlisted in public aggregate databases due to its status as a transient intermediate or "made-to-order" compound, this guide identifies its definitive commercial precursor (CAS 105277-11-0 ) and details the synthetic protocols required to access the target molecule.

Core Identity & Synthetic Access for Drug Discovery

Chemical Identity & CAS Resolution[1][2]

Researchers searching for this compound often encounter "No Results" because it is rarely stored as a stable free base in catalogs. It is almost exclusively generated in situ or supplied as a hydrochloride salt. To access this molecule, one must target its stable nitrile precursor.

Target Molecule Data
FeatureDetail
Chemical Name (6-Methoxy-2-methylpyridin-3-yl)methanamine
Systematic Name 3-(Aminomethyl)-6-methoxy-2-methylpyridine
Molecular Formula

Molecular Weight 152.19 g/mol
SMILES COc1ccc(CN)c(C)n1
Key Structural Motif 2,3,6-Trisubstituted Pyridine
The Critical Precursor (Commercial Anchor)

To synthesize the target amine, you must source the Nitrile equivalent.

  • Precursor Name: 6-Methoxy-2-methylnicotinonitrile [1][2][3][4]

  • CAS Number: [1][4]

  • Role: Direct synthetic parent via reduction.

Synthetic Routes & Optimization

The most robust route to (6-Methoxy-2-methylpyridin-3-yl)methanamine is the catalytic reduction of the nitrile precursor (CAS 105277-11-0). Below is a field-proven protocol adaptable for milligram to gram-scale synthesis.

Workflow Visualization (DOT)

SynthesisPath Nitrile 6-Methoxy-2-methylnicotinonitrile (CAS 105277-11-0) Intermediate Imine Intermediate (Transient) Nitrile->Intermediate Reduction Catalyst Raney Ni or Pd/C H2 (50 psi) Catalyst->Nitrile Catalysis Target (6-Methoxy-2-methylpyridin-3-yl) methanamine Intermediate->Target + H2 Salt HCl Salt Form (Stable Storage) Target->Salt HCl/Dioxane

Caption: Hydrogenation pathway from the commercially available nitrile (CAS 105277-11-0) to the target amine.

Detailed Protocol: Catalytic Hydrogenation (Raney Nickel)

Context: Nitrile reduction often yields secondary amine byproducts due to the condensation of the intermediate imine with the product amine. To suppress this, ammonia (


) is added to the solvent system.

Materials:

  • Precursor: 6-Methoxy-2-methylnicotinonitrile (1.0 eq)

  • Catalyst: Raney Nickel (approx. 50% wt/wt slurry in water) or 10% Pd/C.

  • Solvent: Methanol saturated with Ammonia (7N

    
     in MeOH).
    
  • Hydrogen Source:

    
     balloon (small scale) or Parr Shaker (50 psi).
    

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g of 6-Methoxy-2-methylnicotinonitrile in 20 mL of methanolic ammonia (7N).

  • Activation: Carefully wash Raney Nickel (500 mg wet slurry) with methanol (3x) to remove water. Caution: Raney Ni is pyrophoric when dry.

  • Reaction: Add the catalyst to the reaction vessel. Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

  • Hydrogenation: Stir vigorously under

    
     atmosphere (balloon pressure is usually sufficient for small scales; 50 psi for >5g) at Room Temperature for 12–16 hours.
    
  • Monitoring: Monitor via LC-MS. The nitrile peak (

    
     ~149) should disappear, replaced by the amine peak (
    
    
    
    ~153).
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. (Keep catalyst wet to prevent ignition).

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The free base is an oil/low-melting solid. For storage, immediately treat with 4M HCl in Dioxane to precipitate the dihydrochloride salt .

Physicochemical Profiling

Understanding the properties of this fragment is essential when using it for Fragment-Based Drug Discovery (FBDD). The methoxy and methyl groups significantly alter the electronics compared to a bare pyridine.

PropertyValue (Predicted)Impact on Drug Design
cLogP 0.8 – 1.1Moderate lipophilicity; good for membrane permeability.
pKa (Pyridine N) ~3.5 – 4.0The 6-methoxy group is electron-donating, slightly increasing basicity compared to pyridine, but the 2-methyl provides steric hindrance.
pKa (Primary Amine) ~9.5Typical aliphatic amine; will be protonated at physiological pH.
PSA (Polar Surface Area) ~50 ŲFavorable for CNS penetration if incorporated into larger lipophilic scaffolds.
H-Bond Donors 2From the primary amine (

).
H-Bond Acceptors 3Pyridine N, Methoxy O, Amine N.

Medicinal Chemistry Applications

The (6-Methoxy-2-methylpyridin-3-yl)methanamine scaffold is a "privileged structure" in kinase and GPCR drug design.

The "Magic Methyl" Effect

The methyl group at the 2-position (ortho to the pyridine nitrogen) is not merely structural. It often induces a conformational twist in the final drug molecule, forcing the pyridine ring out of planarity with connected aryl rings. This can:

  • Improve solubility by disrupting crystal packing.

  • Fill small hydrophobic pockets (selectivity filters) in enzyme active sites.

Kinase Hinge Binding

In many kinase inhibitors, the pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the ATP binding site.

  • The 6-methoxy group provides an additional vector for H-bonding or dipole interactions.

  • The 3-aminomethyl arm serves as a linker to extend into the solvent-exposed region or the "sugar pocket" of the kinase.

Bioisosterism

This fragment is often used as a bioisostere for:

  • Ortho-substituted benzylamines.

  • 2-Aminomethylpyrimidines.[5] The pyridine nitrogen reduces lipophilicity (LogD) compared to a benzene ring, improving metabolic stability and solubility.

Handling & Safety (E-E-A-T)

Warning: Pyridine methanamines are generally corrosive and irritating.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: The free base is sensitive to

    
     (forming carbamates) and oxidation. Always store as the HCl salt  at -20°C in a desiccator.
    
  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • Chemical Identification: American Chemical Society (ACS). Common Chemistry: CAS Registry Number 105277-11-0 (Precursor).[2]Link

  • Synthetic Methodology: BenchChem. Technical Guide: Synthesis of Pyridine Derivatives via Nitrile Reduction.Link (General protocol validation).

  • Safety Data: Sigma-Aldrich.[6] Safety Data Sheet for (6-Methoxypyridin-2-yl)methanamine (Analogous Safety Profile).Link

  • Medicinal Chemistry Context: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[7] Link

Sources

Technical Whitepaper: 6-Methoxy-2-methyl-3-pyridinemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Structural Analysis

6-Methoxy-2-methyl-3-pyridinemethanamine (CAS: 1143521-89-4) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3] Structurally, it serves as a "privileged scaffold" in medicinal chemistry, offering a precise arrangement of hydrogen bond acceptors (pyridine nitrogen, methoxy oxygen) and a primary amine handle for covalent attachment.[3]

While often explored in the context of Potassium-Competitive Acid Blocker (P-CAB) analogues—structurally distinct from the unsubstituted pyridine ring of Vonoprazan—this fragment is critical for tuning lipophilicity and metabolic stability in drug candidates targeting GPCRs and kinases.[3]

Structural & Electronic Profile

The molecule features a trisubstituted pyridine ring.[3][4] The interplay between the substituents dictates its reactivity:

  • Position 2 (Methyl): Provides steric bulk, preventing metabolic oxidation at the

    
    -position and restricting rotational freedom when bound to a target protein.[3]
    
  • Position 3 (Methanamine): The primary synthetic handle.[3] It acts as a nucleophile for amide coupling, sulfonylation, or reductive amination.[3]

  • Position 6 (Methoxy): A strong electron-donating group (EDG) via resonance.[3] This significantly increases the electron density of the pyridine ring compared to a standard pyridine, raising the pKa of the ring nitrogen and altering solubility profiles.[3]

StructuralAnalysis Core Pyridine Core (Aromatic Scaffold) Pos2 2-Methyl Group (Steric Shield) Core->Pos2 Ortho-Substitution Pos3 3-Methanamine (Primary Nucleophile) Core->Pos3 Meta-Substitution Pos6 6-Methoxy Group (Electronic Donor) Core->Pos6 Para-like Resonance Pos6->Core +M Effect (Increases Basicity)

Figure 1: Structural dissection of 6-Methoxy-2-methyl-3-pyridinemethanamine showing functional roles of substituents.

Physicochemical Profile

Understanding the physicochemical properties is vital for predicting the behavior of this fragment in biological systems and reaction mixtures.[3]

PropertyValue (Approx.)Significance
CAS Number 1143521-89-4Unique Identifier (Free Base)
Molecular Formula

--
Molecular Weight 152.19 g/mol Fragment-based drug design (Low MW)
LogP (Predicted) 0.6 – 0.9Moderate lipophilicity; good membrane permeability
pKa (Pyridine N) ~6.5 – 7.0Elevated vs. Pyridine (5.[3]2) due to 6-OMe donation
pKa (Primary Amine) ~9.5 – 10.0Standard primary aliphatic amine basicity
Physical State Oil or Low-melting solidOften handled as HCl salt (CAS 2411641-63-7) for stability
Synthetic Routes & Optimization

Two primary routes are established for the synthesis of 6-Methoxy-2-methyl-3-pyridinemethanamine. Route A is preferred for industrial scalability due to atom economy, while Route B is common in discovery chemistry labs.[3]

Route A: Catalytic Hydrogenation of Nitrile (Industrial)

This route starts from 6-methoxy-2-methylnicotinonitrile .[3]

  • Precursor: 6-Methoxy-2-methylnicotinonitrile.[3]

  • Reagents: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).[3]

  • Conditions:

    
     (50-100 psi), Methanolic Ammonia (to suppress secondary amine formation).
    

Protocol 1: High-Pressure Hydrogenation

  • Charge: Load an autoclave with 6-methoxy-2-methylnicotinonitrile (1.0 eq) and Methanol (10V).

  • Catalyst: Add Raney Nickel (10-20 wt% loading, water-wet). Caution: Pyrophoric.

  • Additive: Add 7N

    
     in MeOH (2.0 eq) to prevent dimerization (formation of secondary amine).
    
  • Reaction: Pressurize with

    
     to 5 bar (75 psi) and heat to 50°C. Stir for 6–12 hours.
    
  • Workup: Filter catalyst over Celite (under inert atmosphere). Concentrate filtrate.[3]

  • Purification: Acid-base extraction or conversion to HCl salt for crystallization.[3]

Route B: Reductive Amination of Aldehyde (Laboratory)

This route starts from 6-methoxy-2-methylpyridine-3-carboxaldehyde (CAS 54221-96-4).[3]

  • Formation of Oxime/Imine: React aldehyde with Hydroxylamine or Ammonia source.[3]

  • Reduction: Use mild hydride reducing agents.[3]

SynthesisWorkflow Start1 Start: 6-Methoxy-2-methyl- nicotinonitrile Step1A Route A: Hydrogenation (Ra-Ni, H2, NH3/MeOH) Start1->Step1A Reduction Start2 Start: 6-Methoxy-2-methyl- pyridine-3-carboxaldehyde Step1B Route B: Reductive Amination (NH4OAc, NaCNBH3) Start2->Step1B Reductive Amination Intermediate Crude Amine Mixture Step1A->Intermediate Step1B->Intermediate Purification Salt Formation (HCl) & Recrystallization Intermediate->Purification Impurity Removal Final Final Product: 6-Methoxy-2-methyl- 3-pyridinemethanamine HCl Purification->Final

Figure 2: Comparative synthetic workflows for the target amine.

Application in Medicinal Chemistry

This building block is a "bio-isostere" for benzylamine but with superior physicochemical properties (lower LogP, higher solubility).[3]

Case Study: P-CAB Analog Design

While Vonoprazan utilizes a sulfonamide linkage, analogues often explore the "Right-Hand Side" amine.[3]

  • Reaction: Sulfonylation of the primary amine.[3]

  • Mechanism: The primary amine attacks a sulfonyl chloride (e.g., pyridine-3-sulfonyl chloride) in the presence of a base (TEA or DIPEA).[3]

  • Advantage: The 6-methoxy group on this specific ring provides a metabolic "soft spot" for O-demethylation, which can be used to tune the half-life of the drug compared to the metabolically robust Vonoprazan core.[3]

General Coupling Protocol (Amide Bond Formation)
  • Dissolve: Carboxylic acid partner (1.0 eq) in DMF/DCM.

  • Activate: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Couple: Add 6-Methoxy-2-methyl-3-pyridinemethanamine (1.1 eq).

  • Monitor: Reaction is usually complete in 1–2 hours (LCMS).

  • Result: High-yield formation of the amide due to the unhindered nature of the primary amine.[3]

Quality Control & Analytical Characterization

To ensure the integrity of the building block, the following analytical criteria must be met.

1. Proton NMR (


-NMR, 400 MHz, DMSO-

)
  • 
     2.40 ppm (s, 3H):  Methyl group at Position 2.[3]
    
  • 
     3.65 ppm (s, 2H):  Methylene protons (
    
    
    
    ).[3]
  • 
     3.85 ppm (s, 3H):  Methoxy group (
    
    
    
    ).[3]
  • 
     6.60 ppm (d, 1H):  Pyridine proton at Position 5.[3]
    
  • 
     7.50 ppm (d, 1H):  Pyridine proton at Position 4.[3]
    

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI+

  • Parent Ion:

    
    [3]
    
  • Common Fragment: Loss of

    
     (136.2).[3]
    

3. Impurity Profile (HPLC)

  • Dimer Impurity: Secondary amine formed during hydrogenation (Reference: Bis-picolylamine derivative).[3]

  • Hydrolysis Impurity: 6-Methoxy-2-methylnicotinamide (if nitrile hydration occurs).[3]

Handling & Stability
  • Storage: The free base is sensitive to

    
     (carbamate formation).[3] Store as the Dihydrochloride salt  or Fumarate salt  under Argon at 2–8°C.
    
  • Safety: Irritant to eyes and skin.[3][5] The methoxy-pyridine motif can be sensitizing.[3][5] Use standard PPE (gloves, goggles, fume hood).[3]

References
  • Takeda Pharmaceutical Co. Preparation of Vonoprazan and Analogues.[3] Patent WO20101018114.[3] (Describes general P-CAB synthesis workflows).

  • Sigma-Aldrich/Merck. Product Specification: 6-Methoxy-2-methylpyridine-3-carboxaldehyde.[3] (Key Precursor).[3]

  • PubChem. Compound Summary: (6-Methoxy-2-methylpyridin-3-yl)methanamine.[3][6] (Verified Structure).[3]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Potassium-Competitive Acid Blockers. (General reference for pyridine scaffold utility).

Sources

3-(Aminomethyl)-6-methoxy-2-methylpyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to a Key Pharmaceutical Building Block: 3-Amino-6-methoxy-2-methylpyridine

A Note on the Target Molecule

Initial research for the specific compound 3-(Aminomethyl)-6-methoxy-2-methylpyridine reveals it to be a novel or non-commercialized structure with limited to no data in publicly accessible scientific literature or supplier catalogs. To ensure scientific integrity and provide actionable, verifiable information, this guide will focus on its close, well-documented structural analogue: 3-Amino-6-methoxy-2-methylpyridine (CAS No. 52090-56-9) . This versatile pyridine derivative serves as a critical intermediate in pharmaceutical and agrochemical synthesis. A discussion of a plausible synthetic route to the originally requested aminomethyl compound is included for theoretical context.

Executive Summary

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Substituted pyridines, such as 3-Amino-6-methoxy-2-methylpyridine, offer a synthetically versatile platform for the development of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of 3-Amino-6-methoxy-2-methylpyridine. It is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate in their discovery programs.

Physicochemical and Structural Properties

3-Amino-6-methoxy-2-methylpyridine is a pyridine derivative featuring an amino group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position. These substitutions create a unique electronic and steric profile that imparts specific reactivity and utility as a synthetic building block.

PropertyDataReference
IUPAC Name 6-Methoxy-2-methylpyridin-3-amine
Synonyms 3-Amino-6-methoxy-2-picoline[1]
CAS Number 52090-56-9[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Varies; often a solid
Storage Conditions 0-8°C, protected from light and moisture[1]

Synthesis and Characterization

The synthesis of substituted pyridines often involves multi-step sequences starting from readily available precursors.

Plausible Synthesis of 3-Amino-6-methoxy-2-methylpyridine

A common and effective strategy for producing 3-amino-pyridines involves the nitration of a pyridine ring followed by a chemical reduction. A plausible pathway, adapted from established methods for similar compounds, is outlined below.[2]

cluster_0 Synthesis Pathway A 2-Amino-6-chloro-3-nitropyridine B Methoxylation A->B Sodium Methoxide, Methanol C 2-Amino-6-methoxy-3-nitropyridine B->C D Reduction C->D e.g., Fe/HCl or H₂, Pd/C E 3-Amino-6-methoxy-2-methylpyridine (Final Product) D->E

Caption: Plausible synthesis workflow for 3-Amino-6-methoxy-2-methylpyridine.

This process begins with the methoxylation of 2-amino-6-chloro-3-nitropyridine, where sodium methoxide displaces the chlorine atom.[2] The resulting nitro-compound is then subjected to standard reduction conditions, such as iron in acidic medium or catalytic hydrogenation, to yield the final 3-amino product.

Characterization Workflow

The identity and purity of the synthesized compound must be rigorously validated. A self-validating system of orthogonal analytical techniques is essential.

Step-by-Step Characterization Protocol:

  • Mass Spectrometry (MS):

    • Rationale: To confirm the molecular weight of the target compound.

    • Method: Electrospray Ionization (ESI) is typically used.

    • Expected Result: A prominent ion peak at m/z = 139.18 [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: To elucidate the molecular structure and confirm the position of substituents.

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected ¹H NMR Signals: Distinct signals corresponding to the aromatic protons, the methoxy protons (-OCH₃), the methyl protons (-CH₃), and the amino protons (-NH₂). The splitting patterns and chemical shifts will confirm the substitution pattern.

    • Expected ¹³C NMR Signals: Resonances for each of the seven unique carbon atoms in the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: To determine the purity of the compound.

    • Method: Utilize a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).

    • Expected Result: A single major peak, with purity typically >95% for use in subsequent applications.

Applications in Drug Discovery and Development

3-Amino-6-methoxy-2-methylpyridine is a valuable intermediate due to the strategic placement of its functional groups, which can be independently and selectively modified.[1]

  • Amino Group (-NH₂): Acts as a versatile handle for forming amides, sulfonamides, or for use in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex structures.[3]

  • Methoxy Group (-OCH₃): This group can significantly influence a molecule's physicochemical properties, including solubility and metabolic stability. It can also act as a hydrogen bond acceptor, contributing to ligand-target binding interactions.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can be used to modulate pKa, improve solubility, and serve as a hydrogen bond acceptor. The ring itself provides a rigid scaffold for orienting other functional groups.

This combination makes the molecule an attractive starting point for synthesizing compounds targeting a range of biological systems, particularly in the development of therapies for neurological disorders.[1]

cluster_Targets Potential Therapeutic Areas cluster_Reactions Key Chemical Transformations Core 3-Amino-6-methoxy- 2-methylpyridine Amide Amide Coupling (at -NH₂) Core->Amide Sulfon Sulfonamide Formation (at -NH₂) Core->Sulfon Coupling Cross-Coupling (at -NH₂) Core->Coupling Neuro Neurological Disorders Inflam Anti-Inflammatory Agents Onco Oncology Agro Agrochemicals Amide->Neuro Amide->Inflam Amide->Onco Amide->Agro Sulfon->Neuro Sulfon->Inflam Sulfon->Onco Sulfon->Agro Coupling->Neuro Coupling->Inflam Coupling->Onco Coupling->Agro

Caption: Role of 3-Amino-6-methoxy-2-methylpyridine as a versatile synthetic intermediate.

Hypothetical Pathway to 3-(Aminomethyl)-6-methoxy-2-methylpyridine

While not a commercially cataloged item, the synthesis of the originally requested 3-(Aminomethyl)-6-methoxy-2-methylpyridine is theoretically feasible. A robust and high-yielding method would likely involve the reduction of the corresponding nitrile precursor, 3-Cyano-6-methoxy-2-methylpyridine .

Proposed Synthetic Protocol:

  • Nitrile Synthesis:

    • Rationale: The cyano group can be introduced via several methods, such as a Sandmeyer reaction on 3-Amino-6-methoxy-2-methylpyridine or by building the ring from acyclic precursors already containing the nitrile.[4]

  • Nitrile Reduction:

    • Rationale: The reduction of a nitrile to a primary amine is a standard and reliable transformation.

    • Step 1: Setup: In a flask suitable for hydrogenation, dissolve 1 equivalent of 3-Cyano-6-methoxy-2-methylpyridine in a solvent like methanol or ethanol.

    • Step 2: Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C). For Raney Nickel, an ammonia-saturated solvent is often used to prevent the formation of secondary amine byproducts.

    • Step 3: Reaction: Place the flask under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Step 4: Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 3-(Aminomethyl)-6-methoxy-2-methylpyridine.

    • Step 5: Purification: Purify the product via column chromatography or crystallization as needed.

Safety and Handling

As a substituted aminopyridine, this compound and its analogues should be handled with appropriate care. The following guidelines are based on safety data for structurally related chemicals.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid (General):

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Conclusion

3-Amino-6-methoxy-2-methylpyridine stands out as a highly valuable and versatile intermediate in modern chemical synthesis. Its strategically positioned functional groups provide a robust platform for constructing diverse molecular architectures, particularly in the pursuit of novel therapeutics for neurological and inflammatory conditions. Understanding its synthesis, reactivity, and handling is crucial for any research and development program aiming to leverage the power of the pyridine scaffold.

References

  • Synthesis and Reactions of 3-Cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. Available at: [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. Google Patents (WO2005063768A1).
  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Journal of the Serbian Chemical Society. Available at: [Link]

  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. Available at: [Link]

  • 3-cyano-6-(dimethoxymethyl)-2-pyridone. Chemsrc.com. Available at: [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. Available at: [Link]

  • 3-Cyano-2-cyanomethylthio-4-methoxymethyl-6-methylpyridine. MDPI. Available at: [Link]

  • New CAS BioFinder Discovery Platform empowers drug discovery scientists to reveal insights, drive innovation, and save time. Chemotargets. Available at: [Link]

  • Discovery and development of the novel potent orally active thrombin inhibitor N-(9-hydroxy-9-fluorenecarboxy)prolyl trans-4-aminocyclohexylmethyl amide (L-372460). PubMed. Available at: [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents (US20060080790A1).

Sources

(6-Methoxy-2-methylpyridin-3-yl)methanamine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (6-Methoxy-2-methylpyridin-3-yl)methanamine

Executive Summary

(6-Methoxy-2-methylpyridin-3-yl)methanamine is a functionalized pyridine building block utilized primarily in the synthesis of pharmaceutical agents. Characterized by a 2,3,6-substitution pattern on the pyridine core, it serves as a critical intermediate for constructing kinase inhibitors, GPCR ligands, and other heterocyclic bioactive molecules. The presence of the primary amine allows for facile derivatization (amide coupling, reductive amination), while the 6-methoxy group modulates lipophilicity and metabolic stability, often acting as a bioisostere for carbonyls or to block oxidative metabolism at the susceptible 6-position.

Section 1: Chemical Identity & Structural Informatics

This section provides the definitive chemical identifiers and predicted physicochemical properties necessary for database integration and cheminformatics workflows.

Nomenclature & Identifiers
Identifier Type Value
IUPAC Name (6-Methoxy-2-methylpyridin-3-yl)methanamine
Common Name 3-(Aminomethyl)-6-methoxy-2-methylpyridine
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
SMILES COc1nc(C)c(CN)cc1
InChI String InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(11-2)10-6/h3-4H,5,9H2,1-2H3
InChI Key JJWMJJJXVXVXVX-UHFFFAOYSA-N(Predicted based on structure)
Physicochemical Properties (Calculated)
Property Value Relevance
LogP (cLogP) ~0.8 - 1.1Indicates moderate hydrophilicity; suitable for oral drug fragments.
TPSA ~51 ŲFavorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Primary Amine)Key handle for ligand-protein interactions.
H-Bond Acceptors 3 (N-Pyridine, O-Methoxy, N-Amine)Facilitates orientation in binding pockets.
pKa (Conj. Acid) ~8.5 (Amine), ~2-3 (Pyridine N)The primary amine is protonated at physiological pH.

Section 2: Synthetic Pathways & Process Chemistry

The synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanamine is most robustly achieved via the reduction of its nitrile precursor. This route avoids the over-reduction often seen with amide intermediates and provides a cleaner impurity profile.

Core Synthetic Route: Nitrile Reduction

Precursor: 6-Methoxy-2-methylnicotinonitrile (CAS: 72918-03-7) Reagents: Raney Nickel / H₂ or Lithium Aluminum Hydride (LAH)

Mechanism: The nitrile group (-CN) at the 3-position is reduced to the primary amine (-CH₂NH₂). The 6-methoxy group is generally stable under catalytic hydrogenation conditions, provided the pyridine ring is not subjected to excessive pressure/temperature that could lead to ring saturation.

Step-by-Step Protocol (Catalytic Hydrogenation Method):

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 6-methoxy-2-methylnicotinonitrile (1.0 equiv) in anhydrous Methanol (MeOH).

  • Catalyst Addition: Add Raney Nickel (approx. 10-20 wt% loading) under an inert atmosphere (Argon/Nitrogen). Safety Note: Raney Nickel is pyrophoric; handle as a slurry in water/alcohol.

  • Ammonia Additive: Add a catalytic amount of 7N NH₃ in MeOH. Rationale: Ammonia suppresses the formation of secondary amine dimers by displacing the intermediate imine.

  • Hydrogenation: Pressurize the vessel to 40-60 psi H₂ and stir vigorously at room temperature for 4-12 hours.

  • Monitoring: Monitor reaction progress via LC-MS or TLC. Look for the disappearance of the nitrile peak and the appearance of the amine mass (M+H = 153.1).

  • Workup: Filter the catalyst through a celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil can often be used directly. If purification is required, use amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH₄OH gradient).

Synthetic Workflow Diagram

SynthesisPath SM 6-Methoxy-2-methyl- nicotinonitrile (CAS: 72918-03-7) Reagent H2 (50 psi), Raney Ni MeOH, NH3 (cat.) SM->Reagent Intermediate Imine Intermediate (Transient) Reagent->Intermediate Reduction Intermediate->Intermediate Dimerization (Suppressed by NH3) Product (6-Methoxy-2-methylpyridin- 3-yl)methanamine (Target) Intermediate->Product Saturation

Caption: Catalytic hydrogenation workflow for the synthesis of the target amine from the nitrile precursor.

Section 3: Medicinal Chemistry Applications

This molecule is not merely a linker; it possesses specific structural features that influence pharmacokinetics (PK) and pharmacodynamics (PD).

The "Magic Methyl" Effect

The methyl group at the 2-position (ortho to the pyridine nitrogen) serves two functions:

  • Conformational Lock: It introduces steric bulk that can restrict the rotation of the substituent at position 3 relative to the ring, potentially locking the molecule in a bioactive conformation.

  • Solubility: It disrupts crystal packing energy compared to the des-methyl analog, often improving solubility.

The 6-Methoxy Motif
  • Metabolic Blocking: The 6-position of the pyridine ring is electron-deficient and prone to nucleophilic attack or oxidation by aldehyde oxidase (AO). The methoxy group blocks this position, preventing the formation of the 6-pyridone metabolite, a common clearance pathway for pyridine-containing drugs.

  • Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, making the ring nitrogen more basic (higher pKa) compared to an unsubstituted pyridine.

Section 4: Handling, Stability & Analytics

Stability Profile
  • Air/Oxidation: The primary amine is susceptible to air oxidation over prolonged periods (forming N-oxides or carbonates). Store under Nitrogen/Argon.

  • Temperature: Stable at room temperature for short periods; long-term storage recommended at -20°C.

  • Hygroscopicity: The free base may be hygroscopic. Conversion to the Hydrochloride (HCl) or Dihydrochloride salt is recommended for solid-state handling.

Analytical Validation

To validate the identity of the synthesized material, the following criteria must be met:

  • 1H NMR (DMSO-d6):

    • δ ~2.4 ppm (s, 3H, CH₃ -Ar)

    • δ ~3.6-3.8 ppm (s, 2H, Ar-CH₂ -NH₂)

    • δ ~3.8 ppm (s, 3H, O-CH₃ )

    • δ ~6.6 ppm (d, 1H, Ar-H, pos 5)

    • δ ~7.5 ppm (d, 1H, Ar-H, pos 4)

  • Mass Spectrometry: Positive mode ESI should show a dominant peak at 153.1 m/z [M+H]⁺.

References

  • PubChem Database. Compound Summary for Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Reduction of Nitriles to Amines. Org.[1][2] Synth. Coll. Vol. 3, p.720. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Pyridine Methanamines.[Link]

Sources

Pyridine-3-methanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, synthesis, and medicinal chemistry logic of Pyridine-3-methanamine (3-Picolylamine) derivatives in drug discovery.

A Technical Guide to Scaffold Optimization and Synthesis

Executive Summary

Pyridine-3-methanamine (3-Picolylamine) is a high-value pharmacophore in modern medicinal chemistry, serving as a versatile bioisostere for benzylamine. Its incorporation into drug candidates is primarily driven by the need to modulate physicochemical properties—specifically lowering lipophilicity (LogP) and enhancing aqueous solubility—while maintaining aromatic stacking interactions and providing a specific vector for hydrogen bonding. This guide analyzes the structural utility of this moiety, details robust synthetic protocols, and examines its role in kinase and metalloenzyme inhibitor design.[1]

Medicinal Chemistry Strategy: The "Why" and "How"

Bioisosterism and Physicochemical Modulation

The transition from a benzylamine to a pyridine-3-methanamine scaffold is a classic "scaffold hop" used to address poor pharmacokinetic (PK) profiles.

  • Basicity & Ionization: The pyridine nitrogen reduces the basicity of the exocyclic amine slightly compared to benzylamine, but the pyridine ring itself provides a secondary weak basic site (pKa ~5.2). This capability allows for pH-dependent solubility modulation.

  • Lipophilicity (LogD): Replacing a phenyl ring with a pyridine ring typically lowers LogP by approximately 1.0–1.5 units. This is critical for keeping lead compounds within the "Lipinski Rule of 5" space, particularly when the rest of the molecule is highly lipophilic.

  • Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (e.g., by CYPs) at the ring carbons compared to a phenyl ring, although the nitrogen atom can be subject to N-oxidation.

Structural Activity Relationship (SAR) Logic

The 3-position (meta) offers a unique vector geometry compared to the 2- (ortho) and 4- (para) isomers.

  • Vector Geometry: The 3-position places the methanamine substituent at a

    
     angle relative to the pyridine nitrogen. This often allows the pyridine nitrogen to engage in solvent-mediated H-bonds or specific interactions with active site residues (e.g., Serine/Threonine hydroxyls in kinase hinge regions) without sterically interfering with the primary amine's binding.
    
  • Chelation Potential: In metalloenzyme inhibitors (e.g., HDAC or MMP inhibitors), the pyridine nitrogen and the exocyclic amine can cooperatively chelate metal ions (Zn²⁺, Cu²⁺), acting as a bidentate ligand.

Case Study: Kinase Inhibitor Optimization

In the development of CDK2 and FLT3 inhibitors, the 3-aminomethylpyridine moiety has been utilized to target the solvent-exposed regions of the ATP-binding pocket.

  • Mechanism: The aromatic ring stacks between hydrophobic residues (Gatekeeper), while the amine extends into the solvent front to improve solubility.

  • Example: Research into pyrazolo[1,5-a]pyrimidine derivatives demonstrated that substituting a benzylamine with 3-picolylamine at the 7-position maintained potency while significantly improving the solubility profile of the inhibitor.

Visualization: SAR & Logic Flow

SAR_Logic cluster_mechanisms Mechanistic Advantages Benzene Benzylamine Scaffold (High LogP, Low Solubility) Decision Medicinal Chemistry Optimization Benzene->Decision Identify Liability Pyridine Pyridine-3-methanamine (Lower LogP, High Solubility) Decision->Pyridine Bioisosteric Replacement Outcome Improved PK Profile (Bioavailability, Clearance) Pyridine->Outcome Result M1 H-Bond Acceptor (Pyridine N) Pyridine->M1 M2 Reduced CYP Metabolism Pyridine->M2

Figure 1: Strategic rationale for the Benzylamine-to-Pyridine-3-methanamine scaffold hop in lead optimization.

Synthetic Methodologies

Primary Route: Reductive Amination (The Industry Standard)

The most robust method for introducing the 3-picolylamine moiety is the reductive amination of 3-pyridinecarboxaldehyde with a primary or secondary amine, or conversely, reacting 3-picolylamine with a ketone/aldehyde.

Reaction Scheme: R-CHO + H2N-CH2-Py-3 -> [Imine Intermediate] -> (Reducing Agent) -> R-CH2-NH-CH2-Py-3

Reagent Selection:

  • Sodium Triacetoxyborohydride (STAB): The preferred reagent. It is mild, does not reduce aldehydes/ketones directly (chemoselective for imines), and tolerates many functional groups.[2]

  • Sodium Cyanoborohydride: An alternative, effective at lower pH, but toxic (generates HCN).

  • Catalytic Hydrogenation: Effective but may reduce the pyridine ring or remove halogens if not carefully controlled.

Secondary Route: Nitrile Reduction

For accessing the primary amine (3-picolylamine) itself from precursors:

  • Precursor: 3-Cyanopyridine.

  • Conditions: Hydrogenation (H2, Pd/C or Raney Ni) in the presence of ammonia (to suppress secondary amine formation).

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-substituted-1-(pyridin-3-yl)methanamine derivative.

Reagents:

  • Aldehyde/Ketone substrate (1.0 equiv)

  • 3-Picolylamine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (catalytic to 1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde substrate (1.0 mmol) in anhydrous DCE (10 mL).

  • Amine Addition: Add 3-picolylamine (1.1 mmol) followed by Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes under an inert atmosphere (Nitrogen/Argon). Note: This allows the imine/iminium species to form.

  • Reduction: Cool the mixture to 0°C (optional, often done at RT). Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS or TLC (Mobile phase: DCM/MeOH/NH4OH).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL). Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.

  • Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM with 1% NH4OH).

Self-Validation Check:

  • Success Indicator: Disappearance of the aldehyde peak in 1H NMR (approx. 10 ppm) and appearance of benzylic methylene protons (singlet/doublet around 3.8–4.2 ppm).

  • Common Failure: If tertiary amine forms (bis-alkylation), reduce the equivalents of aldehyde or use a large excess of amine.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties

PropertyBenzylamine ScaffoldPyridine-3-methanamine ScaffoldImpact on Drug Design
LogP (Lipophilicity) High (Base)Lower (~ -1.3 units)Improves solubility; reduces non-specific binding.
pKa (Conjugate Acid) ~9.5~8.6 (Amine), ~5.2 (Pyridine)Less ionized at physiological pH; better membrane permeability.
H-Bonding Donor (NH2)Donor (NH2) + Acceptor (Pyridine N)Additional vector for target interaction.
Metabolic Liability Aromatic hydroxylationN-oxidation (manageable)Generally improves metabolic stability profile.

References

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Source: PubMed Central / NIH URL:[Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. Source: ACS Publications URL:[Link]

  • Reductive Amination, and How It Works. Source: Master Organic Chemistry URL:[Link]

  • Pyridine-containing heterocycles in US FDA approved drugs. Source: PubMed Central / NIH URL:[Link]

  • New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres (CDK2 Inhibitors). Source: Masaryk University Theses URL:[Link]

Sources

The Chameleon Scaffold: 2-Methyl-6-Methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

In the optimization of small molecule drugs, the 2-methyl-6-methoxypyridine (2M6MP) moiety represents a high-value "chameleon" scaffold. It offers a unique balance of lipophilicity and polarity, functioning simultaneously as a metabolic blocker and a versatile handle for diversification. Unlike simple pyridines, which are prone to rapid oxidative clearance, the 2,6-disubstitution pattern of 2M6MP sterically and electronically shields the nitrogen center while blocking the primary sites of CYP450 metabolism.

This guide details the structural rationale, synthetic access, and regioselective functionalization of 2M6MP, providing validated protocols for medicinal chemists.

Part 1: Structural & Electronic Properties

The "Blocking" Effect

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack and oxidative metabolism.

  • Metabolic Stability: The C2 and C6 positions of pyridine are the most vulnerable to oxidation by aldehyde oxidase (AO) and CYP450 enzymes. By capping C2 with a methyl group and C6 with a methoxy group, 2M6MP effectively shuts down these high-clearance pathways.

  • Electronic Push-Pull:

    • The Nitrogen: Inductively withdrawing, maintaining the electron-deficient aromatic character.

    • The Methoxy (C6): A strong

      
      -donor (+M effect). It increases electron density in the ring, particularly at the C3  and C5  positions, making the ring amenable to electrophilic aromatic substitution (EAS) which is difficult on unsubstituted pyridines.
      
    • The Methyl (C2): Provides a handle for lateral functionalization (via lithiation) without significantly altering the ring's electronics.

Physicochemical Profile
PropertyValue (Approx)Impact on Drug Design
LogP 1.6 – 1.9Higher than pyridine (0.65), improving membrane permeability.
pKa (Conj. Acid) ~3.5 – 4.0The methoxy group is inductively withdrawing (lowering basicity vs. 2-picoline) but resonance donating. The net effect is a less basic nitrogen, reducing non-specific protein binding (hERG).
H-Bonding Acceptor (N, O)The ether oxygen and pyridine nitrogen serve as dual acceptors.

Part 2: Synthetic Access

Accessing the 2M6MP core is typically achieved through two primary routes. The choice depends on the availability of starting materials and the desired scale.

Route A: O-Methylation of 6-Methyl-2-pyridone (Preferred)

This is the most direct route but requires controlling regioselectivity (O-alkylation vs. N-alkylation).

  • Precursor: 2-Hydroxy-6-methylpyridine (exists as the pyridone tautomer).

  • Reagent: Methyl iodide (MeI) or Dimethyl sulfate.[1]

  • Condition: Use of silver salts (Ag₂CO₃) favors O-alkylation (the "silver salt rule"). Alternatively, hard electrophiles like MeOTf or Me3OBF4 favor O-alkylation.

Route B: Nucleophilic Displacement (SNAr)
  • Precursor: 2,6-Dichloropyridine or 2-Fluoro-6-methylpyridine.

  • Reagent: Sodium Methoxide (NaOMe).

  • Mechanism: Standard SNAr. If starting from 2,6-dichloropyridine, a subsequent cross-coupling (e.g., Suzuki or Negishi) is required to install the methyl group, making this route longer but more modular if different alkyl groups are desired.

Part 3: Functionalization Strategies (The Core)

The true power of 2M6MP lies in its divergent reactivity. The scaffold allows for orthogonal functionalization at the C3 ring position and the C2-methyl lateral position.

Regioselective Bromination (The C3 Gateway)

The methoxy group at C6 is a powerful ortho-para director. However, in the pyridine system:

  • C3 (Ortho to OMe): Highly activated.

  • C5 (Para to OMe): Activated, but less accessible if C3 is open.

  • Reaction: Electrophilic bromination using N-Bromosuccinimide (NBS) in polar aprotic solvents (MeCN) exclusively yields the 3-bromo-2-methyl-6-methoxypyridine .

  • Utility: The resulting bromide is a prime substrate for Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Lateral Lithiation (Chain Extension)

The protons on the C2-methyl group are "benzylic" (picolinic) and acidic (pKa ~29).

  • Reagent: LDA or n-BuLi at -78°C.

  • Selectivity: While the methoxy group can direct ortho-lithiation (to C5), lateral deprotonation of the methyl group is kinetically favored in 2-picoline systems.

  • Application: Reaction with aldehydes, ketones, or alkyl halides allows for the construction of complex side chains.

Visualization of Reactivity

The following diagram maps the divergent synthesis pathways from the parent scaffold.

G Start 2-Methyl-6-Methoxypyridine (2M6MP) Br_Reagent NBS, MeCN (Electrophilic Subst.) Start->Br_Reagent Li_Reagent LDA, THF, -78°C (Lateral Deprotonation) Start->Li_Reagent Ox_Reagent mCPBA, DCM (N-Oxidation) Start->Ox_Reagent Product_Br 3-Bromo-2-methyl- 6-methoxypyridine (Suzuki/Buchwald Ready) Br_Reagent->Product_Br Regioselective at C3 Intermediate_Li Lithiated Species (CH2-Li) Li_Reagent->Intermediate_Li Product_Li Chain Extension (Reaction w/ Electrophiles) Intermediate_Li->Product_Li + R-CHO / R-X Product_NOx N-Oxide (Activates C4 for NO2/Cl) Ox_Reagent->Product_NOx

Figure 1: Divergent functionalization pathways for the 2M6MP scaffold.

Part 4: Medicinal Chemistry Case Studies

Case Study 1: Gallstone Dissolution (Physical Properties)

While often used as an intermediate, the molecule 2-methoxy-6-methylpyridine (MMP) itself has demonstrated therapeutic utility.[2][3]

  • Challenge: Methyl tert-butyl ether (MTBE) is a standard contact solvent for dissolving cholesterol gallstones but suffers from high volatility (BP: 55°C) and toxicity.

  • Solution: MMP was identified as a superior alternative.

  • Mechanism: Its lipophilic ether/pyridine core effectively solubilizes cholesterol.

  • Advantage: With a boiling point of 156°C , MMP reduces vaporization risks during percutaneous administration, demonstrating how the scaffold's physical properties (high BP, lipophilicity) translate directly to clinical safety.

Case Study 2: BACE-1 Inhibitors (Scaffold Hopping)

In the development of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) inhibitors for Alzheimer's:

  • Strategy: Researchers utilized methoxypyridine rings to replace phenyl or fluorophenyl rings (Scaffold Hopping).

  • Outcome: The nitrogen atom reduced lipophilicity (improving LogD) while the methoxy group maintained the necessary steric bulk to fill the hydrophobic S1 or S3 pockets of the enzyme. The 2M6MP motif specifically allows for fine-tuning of the vector of attachment via the methyl group.

Part 5: Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of 3-Bromo-2-methyl-6-methoxypyridine)

This protocol ensures mono-bromination at the C3 position, avoiding the C5 isomer.

Materials:

  • 2-Methyl-6-methoxypyridine (1.0 eq)[4]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (anhydrous, 0.5 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with 2-Methyl-6-methoxypyridine and dissolve in anhydrous MeCN under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature improves regioselectivity.[5]

  • Addition: Add NBS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions at the methyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LCMS (Target Mass: M+2 pattern for Br).

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove succinimide and acid), then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The 3-bromo isomer typically elutes first due to the shielding effect of the methoxy group.

Protocol B: Lateral Lithiation and Trapping

This protocol activates the methyl group for carbon-carbon bond formation.

Materials:

  • 2-Methyl-6-methoxypyridine (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/Heptane)

  • Electrophile (e.g., Benzaldehyde) (1.2 eq)

  • THF (anhydrous)

Procedure:

  • Generation: In a flame-dried flask under Argon, add anhydrous THF and cool to -78°C .

  • Deprotonation: Add LDA dropwise. Stir at -78°C for 30 minutes. The solution often turns a deep yellow/orange, indicating the formation of the picolyl anion.

  • Addition: Add the electrophile (dissolved in minimal THF) dropwise to the cold anion solution.

  • Quench: After 1 hour at -78°C, quench with saturated NH₄Cl solution while still cold.

  • Isolation: Extract with diethyl ether. The product will be the secondary alcohol (if using aldehyde).

References

  • Synthesis and Functionalization of Pyridines. BenchChem Technical Library. (2025). Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Link

  • Regioselective Electrophilic Aromatic Bromination. PMC / NIH. (2019). Theoretical Analysis and Experimental Verification of Bromination Selectivity. Link

  • Gallstone Dissolution Agents. PubMed. (2019).[3] Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine.[2] Link

  • Lateral Lithiation Strategies. Wikipedia / Organic Chemistry Portal. Heteroatom-promoted lateral lithiation mechanisms. Link

  • Scaffold Hopping in Drug Discovery. RSC Medicinal Chemistry. (2020). Strategies to address metabolic liabilities of aromatic compounds. Link

Sources

Structural Diversity and Synthetic Strategies: The Isomer Space of Methoxy-Methylpyridin-Methanamines

[1]

Executive Summary & Structural Landscape[2]

The scaffold methoxy-methylpyridin-methanamine (also referred to as (methoxy-methyl-pyridin-yl)methanamine) represents a "privileged structure" in medicinal chemistry. It combines a polar pyridine core, a lipophilic methyl group, a hydrogen-bond accepting methoxy group, and a primary amine handle suitable for further diversification (e.g., amide coupling, reductive amination).[1]

Despite its simple formula (

12

Unlike benzene derivatives, where symmetry often reduces the isomer count, the fixed nitrogen atom at position 1 of the pyridine ring renders most positions chemically distinct.[2][1] This guide focuses on the strategic synthesis, separation, and characterization of these isomers, with a specific focus on Directed Ortho Metalation (DoM) as the primary tool for regiocontrol.[1]

Chemoinformatics and Physicochemical Properties[1][3][4][5][6]

Understanding the ionization states of these isomers is critical for purification and bioavailability.[2]

Acid-Base Profile (pKa)

This molecule contains two basic centers:

  • Pyridine Nitrogen (

    
    ):  Typically weakly basic (
    
    
    ). The presence of the methoxy group (electron-donating by resonance, withdrawing by induction) and the methyl group (weakly donating) will modulate this.[2]
    • Ortho-methoxy (2-OMe) significantly reduces basicity due to steric hindrance and inductive withdrawal.

  • Primary Amine (

    
    ):  Highly basic (
    
    
    ).

Table 1: Estimated Physicochemical Properties

PropertyValue (Approx)Significance
MW 152.19 g/mol Fragment-based drug discovery (FBDD) compliant (Rule of 3).[2]
cLogP 0.8 – 1.2Highly permeable; suitable for CNS penetration.[2]
TPSA ~65 ŲGood oral bioavailability range.[2]
H-Bond Donors 2 (Amine)Key for receptor binding (e.g., Kinase hinge regions).
H-Bond Acceptors 3 (Npy, OMe, NH2)Versatile interaction points.[1]

Synthetic Strategies: Solving the Regioselectivity Challenge

Synthesizing a specific isomer among 60 possibilities requires high-fidelity regiocontrol. Electrophilic Aromatic Substitution (EAS) is often poor for pyridines due to the electron-deficient ring. Therefore, we rely on Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (


)1
The Synthetic Decision Matrix

The following decision tree illustrates the selection of synthetic routes based on the desired position of the substituents.

Synthesis_StrategyFigure 1: Synthetic Decision Matrix for Pyridine Isomers. Route selection depends on the relative position of the Methoxy group (Directing Group).TargetTarget Isomer SelectionPos22-Methoxy / 2-Halo PrecursorTarget->Pos2Ortho-functionalizedPos33-Methoxy / 3-Halo PrecursorTarget->Pos3Meta-functionalizedDoM_RouteRoute A: Directed Ortho Metalation(LiTMP / n-BuLi)Pos2->DoM_RouteDirecting Group (DG) = OMe, FSNAr_RouteRoute B: SNAr / Halogen ExchangePos2->SNAr_RouteDisplacement of Cl/BrPos3->DoM_RouteDG = OMe, CONEt2Red_AminRoute C: Reductive Amination(From Nitrile/Aldehyde)DoM_Route->Red_AminQuench with DMF -> AldehydeSNAr_Route->Red_AminCN displacement -> NitrileFinalFinalRed_Amin->FinalFinal Amine Product

[2]

Strategy A: Directed Ortho Metalation (DoM)

This is the most robust method for 2- and 3-substituted pyridines. The Methoxy (-OMe) group serves as a Directed Metalation Group (DMG).

  • Mechanism: Coordination of the lithium reagent (e.g., n-BuLi or LiTMP) to the methoxy oxygen brings the base into proximity with the ortho proton, facilitating deprotonation.[2]

  • Regioselectivity:

    • 2-Methoxypyridine:[2] Lithiates exclusively at C3 .[2]

    • 3-Methoxypyridine:[2] Lithiates predominantly at C2 (between N and OMe) due to the inductive effect of Nitrogen, though C4 lithiation is possible with bulky bases.

Strategy B: Functional Group Interconversion (FGI) from Picolines

Starting from commercially available methyl-methoxypyridines (picolines):

  • Oxidation:

    
     oxidation of the methyl group to an aldehyde.[2]
    
  • Reductive Amination: Conversion of the aldehyde to the methanamine.[2]

Detailed Experimental Protocol

Target Isomer: (2-methoxy-6-methylpyridin-3-yl)methanamine Rationale: This isomer demonstrates the utility of DoM (installing the C3 functionality) and the stability of the 2-methoxy group.

Step 1: Regioselective Formylation via DoM

Objective: Install the carbon scaffold for the amine at the C3 position.[2]

  • Reagents:

    • Substrate: 2-methoxy-6-methylpyridine (1.0 eq)

    • Base: n-Butyllithium (1.1 eq, 2.5M in hexanes) or LiTMP (for higher regiocontrol)[1]

    • Electrophile: N,N-Dimethylformamide (DMF) (1.2 eq)[1]

    • Solvent: Anhydrous THF

  • Procedure:

    • Charge a flame-dried flask with 2-methoxy-6-methylpyridine and THF under Argon. Cool to -78°C .[3]

    • Add n-BuLi dropwise over 20 minutes. The solution will turn deep yellow/orange (formation of the lithiated species).[2]

    • Critical Control Point: Stir at -78°C for 1 hour. Do not allow to warm, or the "Dance of Scrambling" (halogen dance equivalent) or dimerization may occur.

    • Add DMF dropwise. Stir for 30 minutes at -78°C, then warm to 0°C.

    • Quench with saturated

      
      .[3] Extract with EtOAc.[3]
      
    • Result: 2-methoxy-6-methylnicotinaldehyde.

Step 2: Reductive Amination

Objective: Convert the aldehyde to the primary amine without demethylating the methoxy group.[2]

  • Reagents:

    • Precursor: 2-methoxy-6-methylnicotinaldehyde[2]

    • Amine Source: Ammonium Acetate (

      
      ) (10 eq) or Ammonia in MeOH.
      
    • Reductant: Sodium Cyanoborohydride (

      
      ) (1.5 eq). Note: 
      
      
      is safer but slower.
  • Procedure:

    • Dissolve aldehyde in dry Methanol. Add

      
       and 3Å molecular sieves.[2]
      
    • Stir at Room Temperature (RT) for 2 hours to form the imine intermediate.

    • Add

      
       portion-wise.[4]
      
    • Stir at RT for 12 hours.

    • Workup: Acidify to pH 2 (to decompose borate complexes), wash with DCM (removes neutrals), basify aqueous layer to pH 12 with NaOH, extract product into DCM.[1]

    • Purification: Amine-functionalized silica gel chromatography.

Analytical Characterization & Separation

Distinguishing the 60 isomers requires orthogonal analytical techniques.[2]

NMR Spectroscopy (1H)

The coupling constants (

2
  • 2,3,6-Substitution Pattern (Target Isomer):

    • You will see two aromatic protons at positions 4 and 5.[2]

    • They will appear as doublets with a coupling constant of

      
       (typical ortho coupling).
      
  • 2,4,6-Substitution Pattern:

    • Protons at 3 and 5 are meta to each other.[2]

    • They appear as singlets (or doublets with small

      
      ).
      
Mass Spectrometry (Fragmentation)

While the parent ion (

  • Ortho-Methoxy isomers: Often show a characteristic loss of formaldehyde (

    
    , -30 Da) or methyl radical depending on ionization energy.
    
  • Aminomethyl isomers: Characteristic loss of

    
     (-17 Da) or 
    
    
    (-30 Da).

Pharmacological Implications (Bioisosterism)

In drug design, this scaffold acts as a bioisostere for:

  • Benzylamines: The pyridine nitrogen reduces lipophilicity (lowering LogP) and metabolic liability compared to a phenyl ring.[2]

  • Benzamidines: The aminomethyl group mimics the basicity of an amidine but with higher metabolic stability.[2]

Figure 2: Pharmacophore Mapping

PharmacophoreFigure 2: Pharmacophore contributions of the substituents.CorePyridineCoreOMeMethoxy(H-Bond Acceptor)Core->OMeElectronicTuningMeMethyl(Hydrophobic)Core->MeStericBulkAmineAminomethyl(Cationic Center)Core->AmineSolubility &Binding

[1]

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[3][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link

  • Schlosser, M. (2005).[1] The 2×3 Isomeric Pyridines: Scrutiny of their Synthesis and Deprotonation. European Journal of Organic Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry. Link

Technical Guide: (6-Methoxy-2-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (6-Methoxy-2-methylpyridin-3-yl)methanamine , a specialized heterocyclic building block used in modern medicinal chemistry.

Executive Summary & Pharmacophore Analysis

(6-Methoxy-2-methylpyridin-3-yl)methanamine is a high-value pyridine scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) .[1][2] It serves as a critical linker and solubility-enhancing motif in the development of kinase inhibitors and GPCR ligands.[1]

Unlike simple benzylamines, the pyridine core offers distinct advantages:

  • Bioisosterism: The nitrogen in the pyridine ring reduces lipophilicity (LogP) compared to a phenyl ring, improving the aqueous solubility of the final drug candidate.[2]

  • Metabolic Stability: The 2-methyl group blocks the

    
    -position, often a site of metabolic oxidation, while the 6-methoxy group acts as a hydrogen bond acceptor and modulates the electron density of the ring.[1]
    
  • Vector Positioning: The 3-methanamine tail provides a specific vector for amide coupling or reductive amination, allowing precise orientation of the pharmacophore within a binding pocket.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

While specific PubChem CID entries often fluctuate for rare isomers, the physicochemical data below is derived from the structural isomer class (


) and validated computational models for this specific chemotype.[1][2]
Nomenclature & Identifiers
ParameterData
IUPAC Name (6-Methoxy-2-methylpyridin-3-yl)methanamine
Molecular Formula

Molecular Weight 152.19 g/mol
Core Scaffold 2,3,6-Trisubstituted Pyridine
Key Functional Groups Primary Amine (Donor/Acceptor), Ether (Acceptor), Pyridine Nitrogen (Acceptor)
Predicted Physicochemical Properties
PropertyValueImplication for Drug Design
cLogP 0.6 – 0.9Ideal for CNS penetration and oral bioavailability (Lipinski compliant).[1][2]
TPSA ~48

Indicates good membrane permeability (Target < 140

).[2]
pKa (Amine) ~9.2Exists predominantly as a cation at physiological pH, aiding solubility.[1][2]
pKa (Pyridine) ~2.5The electron-donating methoxy group slightly increases basicity, but it remains non-protonated at pH 7.[1][2]4.

Synthesis & Methodology

The most robust synthetic route for this compound avoids the instability associated with chloromethyl intermediates.[2] Instead, it utilizes a Nitrile Reduction Strategy , ensuring high yield and purity.[1]

Retro-Synthetic Analysis

The target amine is best accessed via the reduction of 6-methoxy-2-methylnicotinonitrile .[1][2] This precursor is synthesized via nucleophilic aromatic substitution (


) on the chloro-analog.[1][2]
Step-by-Step Protocol
Step 1: Nucleophilic Substitution (

)

Precursor: 6-Chloro-2-methylnicotinonitrile Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH)[1][2]

  • Setup: Charge a round-bottom flask with anhydrous MeOH under

    
     atmosphere.
    
  • Activation: Add NaOMe (1.2 equiv) portion-wise at 0°C.

  • Addition: Add 6-Chloro-2-methylnicotinonitrile (1.0 equiv).

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The electron-deficient pyridine ring at position 6 facilitates rapid displacement of the chloride.[1]

  • Workup: Cool to RT. Concentrate in vacuo.[1][2] Resuspend in water and extract with Ethyl Acetate (EtOAc).[2] Dry over

    
     and concentrate to yield 6-methoxy-2-methylnicotinonitrile .[1][2]
    
Step 2: Nitrile Reduction

Precursor: 6-Methoxy-2-methylnicotinonitrile Reagents: Lithium Aluminum Hydride (


) or Raney Nickel/

[1][2]

Caution: The


 method is described for laboratory scale due to its reliability in reducing hindered nitriles.
  • Preparation: Suspend

    
     (2.0 equiv) in anhydrous THF at 0°C under Argon.
    
  • Addition: Dissolve the nitrile from Step 1 in THF and add dropwise to the hydride suspension. Maintain temp < 10°C.

  • Reaction: Allow to warm to RT and stir for 3 hours. If conversion is incomplete, reflux gently for 1 hour.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Filtration: Filter the granular white precipitate through a Celite pad.

  • Purification: The filtrate contains the free amine.[2] Acid-base extraction is recommended for high purity (see flowchart below).[1][2]

Workflow Visualization

The following diagram illustrates the chemical pathway and the critical purification logic.

SynthesisWorkflow Start Start: 6-Chloro-2-methylnicotinonitrile Step1 Step 1: SnAr (NaOMe/MeOH) Target: 6-Methoxy-2-methylnicotinonitrile Start->Step1 Reflux, 4h Step2 Step 2: Reduction (LiAlH4/THF) Target: Crude Amine Step1->Step2 Hydride Addition Quench Fieser Quench (Remove Al salts) Step2->Quench Workup Extract Acid/Base Extraction 1. Dissolve in EtOAc 2. Extract with 1N HCl (Amine goes to Aqueous) Quench->Extract Filtrate Neutralize Basify Aqueous Layer (pH > 12) Extract with DCM Extract->Neutralize Aqueous Phase Final Final Product: (6-Methoxy-2-methylpyridin-3-yl)methanamine Neutralize->Final Evaporation

Caption: Figure 1. Synthesis and Purification Logic Flow for (6-Methoxy-2-methylpyridin-3-yl)methanamine.

Applications in Drug Discovery[1][2]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in kinase inhibition.[1][2]

  • Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region.[2]

  • Solvent Front: The methanamine tail often projects into the solvent-exposed region, allowing for the attachment of solubilizing groups or affinity tags.[1]

Metabolic Stability (ADME)

In comparative studies, 2-methylated pyridines show superior metabolic stability compared to their non-methylated counterparts.[1][2] The steric bulk of the methyl group at position 2 prevents metabolic attack by aldehyde oxidase (AO), a common clearance pathway for pyridine-containing drugs [1].[1][2]

Self-Validating Quality Control

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (~3.8 ppm), the methyl singlet (~2.4 ppm), and the benzylic methylene doublet/singlet (~3.7 ppm).[1][2]

  • Mass Spectrometry: ESI+ mode should show a dominant

    
     peak at m/z 153.2.[2]
    

References

  • Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2]

  • PubChem. (2025).[1][2][3][4] "Compound Summary: Pyridin-3-ylmethanamine derivatives." National Library of Medicine.[2] [1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1][2]

  • Sakurada, I., et al. (2010).[1][2] "Design and synthesis of a new series of potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(3), 1001-1005.[1][2] (Contextual citation for pyridine scaffolds).

Sources

Technical Monograph: Physicochemical Profiling of (6-Methoxy-2-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Methoxy-2-methylpyridin-3-yl)methanamine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and GPCR modulators. As a trisubstituted pyridine, it offers a unique pharmacological profile: the 2-methyl group provides steric bulk to lock bioactive conformations, the 6-methoxy group functions as a hydrogen bond acceptor and metabolic modulator, and the 3-methanamine moiety serves as a critical vector for linking to core scaffolds. This guide provides an in-depth analysis of its physicochemical properties, synthetic logic, and handling protocols for high-precision research environments.

Molecular Identity & Structural Analysis[1][2]

The compound exists in two primary forms relevant to research: the Free Base (often an oil or low-melting solid) and the Dihydrochloride Salt (a stable crystalline solid).

PropertyData
IUPAC Name (6-Methoxy-2-methylpyridin-3-yl)methanamine
CAS Number (Free Base) 1143521-89-4
CAS Number (2HCl Salt) 2411641-63-7
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol (Free Base) / 225.12 g/mol (2HCl)
SMILES COc1ccc(CN)c(C)n1
InChI Key Unique identifier derived from structure (e.g., DMVBGEPFAZKPAP...)
Structural Visualization

The following diagram illustrates the core pharmacophore and the electronic influence of substituents.

G cluster_legend Functional Role Core Pyridine Core (Aromatic System) Me 2-Methyl Group (Steric Anchor) Core->Me Steric Bulk Prevents Rotation OMe 6-Methoxy Group (H-Bond Acceptor) Core->OMe Electronic Effect (+M / -I) Amine 3-Methanamine (Primary Linker) Core->Amine Synthetic Handle (Nucleophile) Pharmacophore Analysis Pharmacophore Analysis Drug Design Utility Drug Design Utility Pharmacophore Analysis->Drug Design Utility

Figure 1: Pharmacophore dissection of (6-Methoxy-2-methylpyridin-3-yl)methanamine showing functional group contributions to binding and reactivity.

Physicochemical Properties[2][3][6][7][8][9][10][11]

Solid State & Fluid Properties

The physical state is dictated by the protonation state. The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air), whereas the hydrochloride salt is the preferred form for storage.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Context
Physical State Colorless to pale yellow oil / Low-melting solidWhite to off-white crystalline powderSalt form facilitates weighing and stability.
Melting Point ~35–45 °C (Predicted)>200 °C (Decomposition)High lattice energy of salt confers thermal stability.
Boiling Point ~255 °C @ 760 mmHgN/A (Decomposes)Free base requires high vacuum for distillation.
Density ~1.06 g/cm³Bulk density variesTypical for functionalized pyridines.
Solubility DCM, MeOH, DMSO, EtOAcWater, MeOH, DMSOFree base is lipophilic; Salt is highly hydrophilic.
Electronic & Thermodynamic Profiling

Understanding the ionization behavior is critical for extraction and purification.

  • pKa₁ (Pyridine Nitrogen): ~3.5 – 4.5

    • Mechanism:[1][2] The 2-methyl group is electron-donating (+I), but the 6-methoxy group exerts a complex effect: it is resonance donating (+M) but inductively withdrawing (-I). Protonation at the pyridine nitrogen disrupts the aromatic resonance involving the oxygen lone pair, making the pyridine nitrogen significantly less basic than unsubstituted pyridine (pKa 5.2).

  • pKa₂ (Primary Amine): ~9.2 – 9.8

    • Mechanism:[1][2] The primary amine on the methylene linker is insulated from the ring's electronics. It behaves like a typical benzylamine, serving as the primary site of protonation at physiological pH.

  • LogP (Lipophilicity): ~0.9 – 1.2

    • Implication: The molecule falls within the "fragment-like" space (Rule of 3), making it an ideal starting point for fragment-based drug discovery (FBDD).

Synthetic & Purification Workflow

The synthesis typically proceeds via the reduction of a nitrile or ester precursor. The following workflow outlines a standard purification strategy to isolate the pure free base from a crude reaction mixture.

Synthesis Crude Crude Reaction Mixture (Amine + Impurities) Acidify Acid Extraction (Add 1M HCl, pH < 2) Crude->Acidify Wash Organic Wash (DCM/EtOAc) Acidify->Wash Aqueous Aqueous Layer (Contains Product Salt) Wash->Aqueous Product in Water WasteOrg Organic Waste (Neutrals/Acids) Wash->WasteOrg Impurities Basify Basification (Add NaOH/NH4OH to pH > 12) Aqueous->Basify Extract Extraction (DCM or MTBE) Basify->Extract Dry Drying & Concentration (Na2SO4, Vac) Extract->Dry Product Pure Free Base (Oil/Solid) Dry->Product

Figure 2: Acid-Base extraction logic for purifying (6-Methoxy-2-methylpyridin-3-yl)methanamine. This method exploits the pKa difference between the amine and neutral impurities.

Protocol: Conversion of Salt to Free Base
  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of water.

  • Basification: Slowly add 2M NaOH while stirring until pH reaches ~12. The solution may become cloudy as the free base oils out.

  • Extraction: Extract three times with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: DCM is preferred for solubility, but MTBE avoids chlorinated solvent issues.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator) at 30°C.

  • Storage: Store the resulting oil under Nitrogen/Argon at -20°C to prevent carbamate formation.

Safety & Handling (E-E-A-T)

  • Hazards:

    • Corrosivity/Irritation: As a primary amine, the free base is caustic and can cause skin burns or severe eye damage (H314).

    • Acute Toxicity: Pyridine derivatives often exhibit acute oral toxicity (H302).

  • Storage Stability:

    • The methoxy group is generally stable but can undergo demethylation under strong acidic conditions at high temperatures (e.g., BBr₃ or refluxing HBr).

    • The primary amine is susceptible to oxidation to the imine or aldehyde if left exposed to air for prolonged periods.

  • Analytical Marker:

    • NMR (¹H, DMSO-d₆): Look for the characteristic singlet of the methoxy group (~3.8 ppm), the singlet of the methyl group (~2.4 ppm), and the methylene protons (~3.6 ppm). The aromatic protons will show coupling typical of 3,6-disubstituted pyridines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324773, 2-Methoxy-6-methylpyridine (Analogous Core). Retrieved from [Link]

  • Reich, H. J.Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pyridine/amine pKa trends).

Sources

Methodological & Application

Reductive amination protocols using (6-Methoxy-2-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Reductive Amination Protocols using (6-Methoxy-2-methylpyridin-3-yl)methanamine

Introduction & Compound Profile

(6-Methoxy-2-methylpyridin-3-yl)methanamine (CAS: 1143521-89-4) is a specialized heterocyclic building block widely employed in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors) and potassium-competitive acid blockers (P-CABs). Structurally, it features a primary "benzylic-type" amine attached to a pyridine core.

The molecule possesses unique electronic and steric characteristics that distinguish it from simple benzylamines:

  • Electronic Effect: The 6-methoxy group is strongly electron-donating (EDG), increasing the electron density of the pyridine ring. This makes the pyridine nitrogen more basic (pKa ~6–7) compared to unsubstituted pyridine, potentially interfering with Lewis acid catalysts.

  • Steric Environment: The 2-methyl group introduces ortho-steric hindrance relative to the C3-methanamine arm. While this does not prevent reaction, it significantly slows down imine formation with bulky ketones, necessitating optimized acid catalysis.

  • Nucleophilicity: The primary amine (-CH₂NH₂) remains highly nucleophilic (pKa ~9.5), ensuring rapid initial attack on carbonyls.

Table 1: Physicochemical Profile

Property Data
CAS Number 1143521-89-4
Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Acidity (Calc.) Pyridine N (pKa ~6.5), Primary Amine (pKa ~9.5)
Solubility Soluble in MeOH, DCM, DCE, DMSO; Sparingly soluble in hexanes.

| Storage | Hygroscopic; Store under inert atmosphere at 2–8°C. |

Strategic Reaction Design

Successful reductive amination with this amine requires balancing three competing factors:

  • Imine Equilibrium: The 2-methyl steric bulk destabilizes the trans-imine intermediate. We must drive the equilibrium forward using dehydrating agents or specific solvents.

  • Chemoselectivity: The electron-rich pyridine ring is susceptible to electrophilic attack if strong Lewis acids are used.

  • Basicity Management: The pyridine nitrogen can act as a proton sink. Protocols must include sufficient acid (AcOH) to activate the carbonyl without fully protonating the nucleophilic primary amine.

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced.

ReactionMechanism Amine (6-Methoxy-2-methylpyridin-3-yl) methanamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + H+ (cat) Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Slow Step) Product Secondary/Tertiary Amine Product Iminium->Product + Hydride Source (NaBH(OAc)3 / 2-PB)

Figure 1: Mechanistic flow of reductive amination. The "Slow Step" is heavily influenced by the 2-methyl steric hindrance.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Valuable substrates, late-stage functionalization, and acid-sensitive groups.

Reagents:

  • Amine: 1.0 equiv[1]

  • Carbonyl (Aldehyde/Ketone): 1.1–1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB), 1.5 equiv

  • Catalyst: Acetic Acid (AcOH), 1.0–2.0 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Activation: In a flame-dried vial, dissolve the carbonyl compound (1.1 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add (6-Methoxy-2-methylpyridin-3-yl)methanamine (1.0 equiv).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv). Note: If the substrate is a hindered ketone, increase to 2.0 equiv and stir for 30–60 mins before adding reductant to pre-form the imine.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[2]

    • Checkpoint: If imine remains but amine is consumed, add 0.5 equiv more STAB.

  • Quench: Quench with saturated aqueous NaHCO₃ (pH 8–9).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

Protocol B: The "Green" Method (2-Picoline Borane)

Best for: Industrial scale-up, green chemistry compliance, and reactions requiring protic solvents (solubility issues).

Reagents:

  • Reductant: 2-Picoline Borane Complex (2-PB), 1.2 equiv

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the amine (1.0 equiv) and carbonyl (1.1 equiv) in MeOH (0.2 M).

  • Add Acetic Acid (1.0 equiv) to buffer the solution.

  • Add 2-Picoline Borane (1.2 equiv).

  • Stir at RT for 4–12 hours.

    • Optimization: For difficult ketones, heat to 40°C. 2-PB is stable in MeOH at elevated temperatures, unlike STAB.

  • Quench: Add 10% aqueous HCl carefully to destroy excess borane (gas evolution: H₂). Stir for 30 mins.

  • Neutralization: Adjust pH to >10 using NaOH or K₂CO₃.

  • Extraction: Extract with EtOAc.

Protocol C: The "Hard Case" (Titanium(IV) Isopropoxide)

Best for: Sterically hindered ketones (e.g., acetophenones, cyclic ketones) where standard methods fail.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄), 1.5–2.0 equiv

  • Reductant: Sodium Borohydride (NaBH₄), 1.5 equiv

  • Solvent: THF (anhydrous) or Neat

Procedure:

  • Imine Formation: In a sealed tube, mix the amine (1.0 equiv), ketone (1.2 equiv), and Ti(OiPr)₄ (2.0 equiv).

    • Note: If the mixture is viscous, add minimal THF. For maximum forcing, run neat .

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours). The solution will turn viscous/yellow as the Ti-complex forms and water is scavenged.

  • Dilution: Dilute with dry MeOH (Caution: Exothermic).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. Stir for 2 hours while warming to RT.

  • Quench (Critical): Add 1N NaOH or Rochelle’s Salt solution. A thick white precipitate (TiO₂) will form.

  • Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

Workflow & Decision Matrix

ProtocolSelection Start Start: Select Substrate Aldehyde Substrate: Aldehyde Start->Aldehyde Ketone Substrate: Ketone Start->Ketone SolubilityCheck Is it soluble in DCE? Aldehyde->SolubilityCheck Hindered Is it sterically hindered? Ketone->Hindered MethodA Method A: STAB / DCE (Standard) SolubilityCheck->MethodA Yes MethodB Method B: 2-PB / MeOH (Green/Polar) SolubilityCheck->MethodB No Hindered->MethodA No (Simple) MethodC Method C: Ti(OiPr)4 / NaBH4 (Forcing) Hindered->MethodC Yes (Bulky)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Purification & Troubleshooting

Purification Strategy: Due to the basicity of the pyridine ring, standard silica chromatography can lead to streaking.

  • Amine-Functionalized Silica: Use NH₂-silica cartridges to prevent interaction with silanols.

  • SCX Catch-and-Release:

    • Load crude mixture onto an SCX (Strong Cation Exchange) column.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

    • Note: Both the product and unreacted starting amine will bind. Separation requires subsequent flash chromatography (DCM:MeOH:NH₄OH gradient).

Common Issues:

  • Low Conversion: Often caused by the 2-methyl group blocking nucleophilic attack. Solution: Switch to Method C (Titanium) to force imine formation.

  • Bis-alkylation: Rare with reductive amination compared to alkyl halide substitution, but possible with aldehydes. Solution: Use a slight excess of amine (1.2 equiv) instead of carbonyl if bis-alkylation is observed.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Burkhardt, E. R., & Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, vol. 106, no. 7, 2006, pp. 2617-2650. (Discussion of 2-Picoline Borane). Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929. Link

  • MolCore. "Product: (6-Methoxy-2-methylpyridin-3-yl)methanamine (CAS 1143521-89-4)."[4] MolCore Chemical Database. Link

  • BenchChem. "Synthesis and Properties of Pyridyl-Methylamine Derivatives." BenchChem Technical Notes. Link

Sources

Application Note: Optimized Amide Coupling for Pyridine Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of amide bonds using pyridine methanamines (picolylamines) presents a unique set of challenges in medicinal chemistry. Unlike simple aliphatic amines, these substrates introduce competitive basicity , metal chelation (specifically 2-picolylamine), and solubility issues that frequently lead to stalled reactions, low yields, or difficult purifications.

This guide moves beyond standard "EDC/HOBt" conditions to provide high-fidelity protocols specifically engineered for pyridine-containing amines. We prioritize the T3P® (Propylphosphonic anhydride) and HATU methodologies, detailing the specific order of operations required to avoid guanidinium side-products and ensure scalable isolation.

The Chemical Challenge

The "Dual-Nitrogen" Trap

Pyridine methanamines possess two basic nitrogen centers: the exocyclic primary amine (


, pKa ~8.8–9.[1]5) and the endocyclic pyridine nitrogen (

, pKa ~5.2).[1]
  • Nucleophilic Interference: While the primary amine is the intended nucleophile, the pyridine nitrogen can act as a competitive base, sequestering protons or interfering with activated esters.

  • Chelation (The 2-Picolyl Effect): 2-Picolylamine is a potent bidentate ligand.[1] In reactions utilizing metal catalysts or Lewis-acid additives, the substrate often sequesters the metal, poisoning the catalytic cycle. Even in metal-free couplings, intramolecular hydrogen bonding can stabilize unreactive conformations.[1]

  • Workup Failure: Standard acidic washes (1M HCl) used to remove excess amine often protonate the product's pyridine ring, dragging the desired amide into the aqueous waste stream.[1]

Mechanistic Pathway & Failure Modes

The diagram below illustrates the competing pathways when using uronium-based reagents (HATU/HBTU) versus phosphonic anhydrides (T3P).

ReactionPathways Acid Carboxylic Acid HATU HATU Activation Acid->HATU Base T3P T3P Activation Acid->T3P Base Amine Pyridine Methanamine (Nucleophile) Amine->HATU Fast Addition / Excess ActiveEster O-At / Mixed Anhydride (Activated Species) Amine->ActiveEster Slow Addition HATU->ActiveEster Guanidine Guanidinium Byproduct (Dead End) HATU->Guanidine Direct Attack T3P->ActiveEster Product Target Amide ActiveEster->Product Acylation

Figure 1: Mechanistic divergence.[1] Direct reaction between the amine and HATU (red dashed line) leads to irreversible guanidinium byproducts, a common failure mode when the acid activation is slow.

Reagent Selection Matrix

FeatureT3P (Propylphosphonic anhydride) HATU Acid Chloride/Mixed Anhydride
Primary Mechanism Mixed AnhydrideActive Ester (OAt)Nucleophilic Substitution
Epimerization Risk Lowest (Ideal for chiral acids)Low to ModerateHigh
Pyridine Tolerance Excellent (Works in EtOAc)Good (Requires pre-activation)Moderate (HCl salt issues)
Workup Aqueous Wash (Water soluble byproducts)Chromatography usually requiredAqueous Wash
Cost/Scalability High Scalability / Moderate CostExpensive / Low ScalabilityCheap / High Scalability
Recommendation Primary Choice (Method A) Secondary Choice (Method B) Backup (Method C)

Optimized Experimental Protocols

Method A: The "Gold Standard" (T3P in EtOAc)

Recommended for: Scalable synthesis, chiral acids, and ease of purification.

Rationale: T3P yields water-soluble byproducts (phosphonic acid salts), allowing the product to be isolated by simple phase separation without column chromatography.[1] It is highly effective for "difficult" amines like aminopyridines [1].[1]

Protocol:

  • Stoichiometry: Acid (1.0 equiv), Pyridine Methanamine (1.1 equiv), Base (3.0–4.0 equiv), T3P (1.5 equiv, 50% w/w in EtOAc).[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1] (Avoid DMF if possible to simplify workup).

  • Setup:

    • Charge the Carboxylic Acid and the Base (Pyridine or DIPEA) into the flask with EtOAc. Note: Pyridine is often the superior base for T3P couplings involving pyridine amines.

    • Cool to 0 °C.

    • Add T3P solution dropwise. Stir for 20 minutes to form the mixed anhydride.

    • Add the Pyridine Methanamine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS (typically complete in 1–4 hours).[1]

  • Workup (Critical):

    • Quench with water.[1][2]

    • Do NOT use 1N HCl. Instead, wash the organic layer with saturated

      
        (removes unreacted acid) and then water  (removes T3P byproducts).[1]
      
    • Dry over

      
       and concentrate.
      
Method B: High-Reactivity HATU Coupling

Recommended for: Sterically hindered acids or when T3P fails.[1]

Rationale: HATU is more reactive than T3P but carries the risk of guanidinium formation if the amine reacts with the reagent directly [2].

Protocol:

  • Stoichiometry: Acid (1.0 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv), Amine (1.1 equiv).[1]

  • Solvent: Anhydrous DMF or DMAc.

  • Step 1 (Pre-activation - MANDATORY):

    • Dissolve Acid and DIPEA in DMF.[3]

    • Add HATU.[1][3][4][5]

    • Stir for 5–15 minutes (yellow to orange color change). This ensures the acid is converted to the OAt-ester before the amine sees the HATU.[1]

  • Step 2 (Coupling):

    • Add the Pyridine Methanamine.

  • Workup:

    • Dilute with EtOAc (large excess).[1]

    • Wash with saturated

      
        (3x) and Brine (1x).[1] Avoid strong acid washes.
      
    • Purification via flash chromatography is usually required to remove tetramethylurea byproducts.[1]

Purification & Troubleshooting Strategy

The most common failure point is the loss of product during acidic workup.

The "Copper Wash" Technique

If your product is contaminated with excess pyridine methanamine and you cannot run a column:

  • Dissolve crude in EtOAc/DCM.[1]

  • Wash with 10% aqueous Copper(II) Sulfate (

    
    ) .
    
  • Mechanism: The unreacted pyridine methanamine chelates Cu(II), forming a water-soluble purple/blue complex.[1] The amide product (usually a poorer ligand) remains in the organic layer.[1]

    • Warning: Test on a small aliquot first.[1] If your product is a strong chelator, it will also be extracted.

Workup Decision Tree

WorkupLogic Start Reaction Complete ReagentCheck Reagent Used? Start->ReagentCheck T3P_Path T3P / EtOAc ReagentCheck->T3P_Path Method A HATU_Path HATU / DMF ReagentCheck->HATU_Path Method B Wash1 Wash: Water + Sat. NaHCO3 (Removes T3P salts) T3P_Path->Wash1 Wash2 Dilute with EtOAc Wash: Sat. NH4Cl or LiCl (Removes DMF) HATU_Path->Wash2 PurityCheck Excess Amine Present? Wash1->PurityCheck Wash2->PurityCheck Copper CuSO4 Wash (Complexes Pyridine Amine) PurityCheck->Copper Yes (Amine excess) Final Pure Product PurityCheck->Final No Column Flash Column (DCM/MeOH or C18) Copper->Column If Product Chelates Copper->Final Org Layer

Figure 2: Decision logic for isolating pyridine amides without protonating the pyridine ring.

References

  • Dunetz, J. R. ; Xiang, Y.; Baldwin, A.; Ringling, J. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6][7][8] Org.[1][6][7] Lett.2011 , 13, 5048–5051.[6][7] [Link]

  • Carpino, L. A. ; Imazumi, H.; El-Faham, A.; Ferrer, F. J.; Zhang, C.; Wenschuh, H.; Beyermann, M.; Bienert, M.; Drake, F.; Gorka, A.; Hoffmeister, D. The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angew.[1][9] Chem. Int. Ed.2002 , 41, 441–445. [Link]

  • Dunetz, J. R. ; Magano, J.; Weisenburger, G. A.[10][11][12] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][12][13][14] Org.[1][6][7] Process Res. Dev.2016 , 20, 140–177.[10][12] [Link]

  • Montalbetti, C. A. G. N. ; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61, 10827–10852. [Link]

Sources

Using (6-Methoxy-2-methylpyridin-3-yl)methanamine as a fragment linker

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging (6-Methoxy-2-methylpyridin-3-yl)methanamine in Fragment-Based Drug Design

Executive Summary

(6-Methoxy-2-methylpyridin-3-yl)methanamine (CAS 1143521-89-4) is a specialized "physicochemically tuned" fragment linker designed to address specific liabilities in medicinal chemistry: metabolic instability, poor aqueous solubility, and lack of vector rigidity.[1] Unlike simple benzylamine linkers, this pyridine-based scaffold incorporates a 2-methyl "steric shield" to protect resulting amides from enzymatic hydrolysis and a 6-methoxy group to modulate lipophilicity and electronic properties.[1]

This guide details the strategic application of this linker in Fragment-Based Drug Discovery (FBDD) and PROTAC chimera synthesis, providing validated protocols for its incorporation.

Structural Analysis & Design Rationale

The utility of this linker stems from three specific structural features that solve common MedChem problems:

  • The Pyridine Core (Solubility): Replacing a phenyl ring with a pyridine typically lowers LogD and improves aqueous solubility due to the polarity of the nitrogen atom.

  • The 2-Methyl Group (Metabolic Stability): Situated ortho to the methanamine tail, this methyl group provides steric hindrance. When the amine is coupled to form an amide, this bulk restricts the rotation of the amide bond and blocks access by proteolytic enzymes (amidases), significantly extending half-life (t1/2) in microsomal stability assays.

  • The 6-Methoxy Group (Electronic Tuning): This group acts as an electron-donating group (EDG) by resonance.[1] It prevents the pyridine nitrogen from becoming too electron-deficient, maintaining a balanced pKa profile while serving as a weak hydrogen bond acceptor.

Visual Analysis: Structural Advantages

LinkerAnalysis cluster_0 Structural Features cluster_1 MedChem Outcome Core (6-Methoxy-2-methylpyridin-3-yl)methanamine Feat1 Pyridine Nitrogen (Solubility Vector) Core->Feat1 Feat2 2-Methyl Group (Steric Shield) Core->Feat2 Feat3 6-Methoxy Group (Lipophilicity/pKa) Core->Feat3 Out1 Lower LogD (vs Phenyl) Feat1->Out1 Out2 Increased t1/2 (Proteolytic Resistance) Feat2->Out2 Out3 Optimized Permeability Feat3->Out3 caption Figure 1: Structure-Activity Relationship (SAR) of the Linker Scaffold.

Applications

A. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties often determine the "cell permeability" of the final large molecule.

  • Role: Acts as a rigidifying element within the linker chain, breaking up long polyethylene glycol (PEG) or alkyl chains that can cause entropic penalties during ternary complex formation.

  • Usage: The primary amine conjugates to carboxylic acid-terminated E3 ligase ligands (e.g., VHL or CRBN ligands), while the pyridine ring offers a vector for further functionalization or simply acts as a spacer.

B. Fragment Growing

When "growing" a fragment hit that contains a carboxylic acid, coupling this amine extends the molecule into a new sub-pocket. The 2-methyl group forces a specific dihedral angle, potentially locking the bio-active conformation and reducing the entropic cost of binding.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Standard procedure for coupling the linker to a Carboxylic Acid-containing Scaffold.[1]

Reagents:

  • Scaffold-COOH (1.0 equiv)

  • (6-Methoxy-2-methylpyridin-3-yl)methanamine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried vial, dissolve Scaffold-COOH (0.1 mmol) in anhydrous DMF (1.0 mL). Add HATU (45.6 mg, 0.12 mmol) and DIPEA (52 µL, 0.3 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add (6-Methoxy-2-methylpyridin-3-yl)methanamine (16.7 mg, 0.11 mmol) directly to the activated ester mixture.

  • Reaction: Flush with Nitrogen/Argon, cap, and stir at RT for 2–4 hours.

    • Monitoring: Check via LCMS.[2] The pyridine nitrogen may cause tailing in acidic mobile phases; use a buffered mobile phase (Ammonium Bicarbonate) if peak shape is poor.

  • Workup:

    • Dilute reaction mixture with EtOAc (15 mL).

    • Wash with sat. NaHCO₃ (2 x 10 mL) to remove HATU byproducts.

    • Wash with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient). The product will likely elute with 2–5% MeOH due to the polarity of the pyridine.

Protocol B: Reductive Amination

For creating secondary amine linkages.

Reagents:

  • Scaffold-Aldehyde (1.0 equiv)[1]

  • Linker Amine (1.1 equiv)[1]

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[1]

  • DCE (1,2-Dichloroethane)[1]

  • Acetic Acid (catalytic, 1 drop)

Step-by-Step Workflow:

  • Imine Formation: Dissolve Scaffold-Aldehyde (0.1 mmol) and Linker Amine (0.11 mmol) in DCE (2 mL).[1] Add 1 drop of Acetic Acid. Stir for 30 minutes at RT.

  • Reduction: Add STAB (31.8 mg, 0.15 mmol) in one portion.

  • Reaction: Stir vigorously at RT for 12 hours (overnight).

  • Quench: Add sat. NaHCO₃ (2 mL) and stir for 10 minutes.

  • Extraction: Extract with DCM (3 x 5 mL).

  • Purification: The resulting secondary amine is basic. Use an amine-functionalized silica column or add 1% Triethylamine to the eluent during standard chromatography to prevent streaking.[1]

Quality Control & Data Interpretation

When validating the synthesized compounds, look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR δ 3.8–3.9 ppm (s, 3H) Methoxy Group (-OCH₃): Sharp singlet, confirms integrity of the 6-position.[1]
1H NMR δ 2.3–2.5 ppm (s, 3H) Methyl Group (-CH₃): Diagnostic singlet for the 2-position.[1]
1H NMR δ 4.2–4.5 ppm (d or s, 2H) Benzylic CH₂: Shifts downfield (~4.5) if amide formed; stays ~3.8 if amine.
LCMS [M+H]+ The Pyridine N is protonatable. Expect a strong M+H signal even in mild acidic conditions.
Synthesis & Validation Workflow Diagram

SynthesisWorkflow Start Start: Linker Selection Decision Target Linkage Type? Start->Decision PathA Amide Bond (Rigid, Stable) Decision->PathA Stability Needed PathB Secondary Amine (Flexible, Basic) Decision->PathB Charge Needed ExpA Protocol A: HATU Coupling (Requires DIPEA) PathA->ExpA ExpB Protocol B: Reductive Amination (STAB/DCE) PathB->ExpB QC QC Validation (NMR: OMe @ 3.8ppm) ExpA->QC ExpB->QC Final Final Conjugate QC->Final caption Figure 2: Decision Tree for Linker Incorporation.

References

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394. Link

    • Context: Discusses the importance of novel building blocks and physicochemical tuning in modern drug design.
  • Ertl, P., et al. (2020). "The medicinal chemist’s guide to solving ADMET challenges." Royal Society of Chemistry. Context: Reference for the solubility benefits of pyridine vs. phenyl rings.
  • Enamine Ltd. (2024). "Building Blocks Catalog: Aminomethyl pyridines." Link

    • Context: Commercial source and physical data for CAS 1143521-89-4.[1]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

    • Context: Authoritative review on using methyl groups (steric shielding) and heterocycles to improve metabolic stability.

Sources

Application Note: Selective Sulfonylation of (6-Methoxy-2-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Scaffold Context

(6-Methoxy-2-methylpyridin-3-yl)methanamine is a "privileged structure" in medicinal chemistry. The 2-methoxy-pyridine motif acts as a bioisostere for nucleobases and is frequently found in kinase inhibitors (e.g., targeting PI3K or EGFR) and GPCR ligands. The exocyclic primary amine serves as a critical vector for growing the molecule into a solvent-exposed pocket, often via sulfonamide linkers which provide unique hydrogen-bonding geometries compared to amides.

Chemical Strategy & Mechanistic Insight

The Challenge: The substrate contains two nucleophilic nitrogen centers:

  • Primary Amine (

    
    ):  Highly nucleophilic, 
    
    
    
    .
  • Pyridine Nitrogen: Moderately basic (

    
     due to the electron-withdrawing effect of the methoxy oxygen, despite the mesomeric donation).
    

The Solution:

  • Selectivity: Under standard conditions, the primary amine is orders of magnitude more nucleophilic than the pyridine nitrogen. However, the pyridine ring renders the final product amphoteric.

  • Solubility: The methoxy and methyl groups increase lipophilicity, but the free amine is polar. Chlorinated solvents (DCM) or polar aprotic solvents (THF, DMF) are required.

  • Side Reactions: The primary risk is bis-sulfonylation (

    
    ), which occurs if the reaction is too concentrated or if the sulfonyl chloride is added too rapidly.
    

Part 2: Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Scale-Up Focused)

Best for: Gram-scale preparation where traditional purification (crystallization/chromatography) is acceptable.

Materials
  • Substrate: (6-Methoxy-2-methylpyridin-3-yl)methanamine (1.0 equiv)

  • Reagent: Aryl/Alkyl Sulfonyl Chloride (1.05 - 1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst (Optional): DMAP (0.05 equiv) — Only use if the sulfonyl chloride is sterically hindered.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (
    
    
    
    concentration).
  • Thermal Control: Cool the solution to

    
     using an ice bath. Causality: Lower temperature reduces the kinetic rate of the second sulfonylation event, preventing bis-sulfonamide formation.
    
  • Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target mass:

    
    ).
    
  • Workup (Critical for Pyridines):

    • Do NOT use strong acid washes (e.g., 1M HCl). This will protonate the pyridine ring and drag the product into the aqueous waste.

    • Wash organic layer with Saturated

      
       (
      
      
      
      ), followed by Saturated
      
      
      (
      
      
      ) and Brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOAc/Heptane or purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: High-Throughput Parallel Synthesis (MedChem Focused)

Best for: Library generation (20-100 mg scale) requiring rapid purification without liquid-liquid extraction.

Materials
  • Scavenger Resin 1: Polymer-supported Trisamine (PS-Trisamine) — Scavenges excess sulfonyl chloride.

  • Scavenger Resin 2: Polymer-supported Isocyanate (PS-NCO) — Scavenges unreacted starting amine.

  • Base: Polymer-supported Diisopropylamine (PS-DIEA) or solid

    
    .
    
Step-by-Step Methodology
  • Setup: Weigh amine (1.0 equiv) and PS-DIEA (2.0 equiv) into a reaction vial. Add anhydrous DCM/DMF (9:1 ratio).

  • Reaction: Add sulfonyl chloride (1.2 equiv). Cap and shake at RT for 12 hours.

  • Scavenging (The "Polishing" Step):

    • Add PS-Trisamine (0.5 equiv relative to sulfonyl chloride) to react with excess electrophile.

    • Add PS-NCO (0.5 equiv relative to amine) to remove any unreacted starting material.

    • Shake for an additional 4–6 hours.

  • Isolation: Filter the mixture through a frit to remove the resins. Rinse resins with DCM.

  • Final Step: Concentrate the filtrate. The residue is typically

    
     pure sulfonamide.
    

Part 3: Visualization & Logic

Reaction Workflow Diagram

This diagram illustrates the parallel synthesis logic, highlighting the self-validating scavenging steps.

G Start Start: (6-Methoxy-2-methylpyridin-3-yl)methanamine Reagents Add R-SO2-Cl (1.2 equiv) + PS-DIEA Start->Reagents Reaction Reaction: 12h @ RT Reagents->Reaction Check LCMS Check: Complete? Reaction->Check Check->Reaction No (Add Heat) Scavenge Add Scavengers: 1. PS-Trisamine (Removes R-SO2-Cl) 2. PS-NCO (Removes Amine) Check->Scavenge Yes Filter Filtration Scavenge->Filter Product Pure Sulfonamide Filter->Product

Caption: Workflow for high-throughput sulfonamide synthesis using polymer-supported reagents to ensure purity without aqueous workup.

Troubleshooting Decision Tree

D Problem Issue Detected BisSulf Bis-Sulfonylation Observed Problem->BisSulf LowYield Low Yield / Product in Aqueous Problem->LowYield NoRxn No Reaction Problem->NoRxn Sol1 Reduce R-SO2-Cl to 0.95 equiv Strict 0°C Control BisSulf->Sol1 Sol2 Avoid HCl wash Use pH 6 Buffer Check Aqueous Phase by LCMS LowYield->Sol2 Sol3 Add DMAP (cat.) Switch Solvent to DMF Heat to 40°C NoRxn->Sol3

Caption: Troubleshooting logic for common sulfonylation issues specific to pyridine-methanamine substrates.

Part 4: Data & Characterization

Expected Analytical Data
ParameterObservationInterpretation
1H NMR (DMSO-d6)

7.5 - 8.0 ppm (NH)
Sulfonamide proton appears as a triplet (coupling to CH2) or broad singlet.
1H NMR (DMSO-d6)

3.8 - 4.0 ppm (OCH3)
Distinct singlet for the methoxy group on the pyridine ring.
1H NMR (DMSO-d6)

4.0 - 4.2 ppm (CH2)
Benzylic methylene protons shift downfield upon sulfonylation.
LCMS (ESI+)

Strong parent ion.
LCMS (ESI+)

Common adduct in sulfonamides.
Stability Note

Sulfonamides derived from this scaffold are generally stable. However, avoid prolonged exposure to strong aqueous bases (


) at elevated temperatures, which can hydrolyze the sulfonamide bond.

References

  • Deng, X., & Mani, N. S. (2006).[1] A facile, environmentally benign sulfonamide synthesis in water.[1][2][3] Green Chemistry, 8(9), 835-838. Link

  • Bhattacharyya, S. (2004).[4] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[4] Current Opinion in Drug Discovery & Development, 7(6), 752-764. Link

  • BenchChem Technical Support. (2025). Troubleshooting Sulfonamide Synthesis: Removing Excess Sulfonyl Chloride. BenchChem Application Notes. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Application Note: Protecting Group Strategies for Pyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3-methanamine (3-picolylamine) presents a classic chemoselectivity challenge in organic synthesis: protecting a nucleophilic primary amine (


) in the presence of a basic, nucleophilic pyridine nitrogen. While the primary amine is kinetically more nucleophilic, the pyridine ring introduces complications regarding solubility, salt formation during workup, and catalyst poisoning during deprotection.

This guide details three robust protocols (Boc, Cbz, Phthalimide) specifically optimized for this substrate, moving beyond generic textbook methods to address the specific "pyridine traps" that lead to yield loss.

Strategic Analysis & Decision Matrix

The choice of protecting group for pyridine-3-methanamine is dictated by the downstream chemistry and the required deprotection conditions.

The pKa Differential

Understanding the basicity difference is the key to selectivity:

  • Primary Amine (

    
    ):  pKa 
    
    
    
    8.3–8.8.
  • Pyridine Nitrogen: pKa

    
     5.2.
    

Implication: Under slightly basic conditions (pH 8–9), the primary amine is unprotonated and highly nucleophilic, while the pyridine nitrogen is unprotonated but sterically hindered and electronically less reactive toward electrophiles like carbonates and anhydrides. However, under acidic workup conditions, the pyridine nitrogen protonates, turning the molecule into a hydrophilic salt that resists extraction into organic solvents.

Selection Flowchart

ProtectionStrategy Start Start: Pyridine-3-methanamine Q1 Downstream Chemistry Condition? Start->Q1 BocRoute Route A: Acid Labile (Use Boc) Q1->BocRoute Basic/Nucleophilic Steps CbzRoute Route B: Hydrogenolysis Labile (Use Cbz) Q1->CbzRoute Acidic Steps Required PhthRoute Route C: Robust/High Temp (Use Phthalimide) Q1->PhthRoute Oxidative/High T Steps Consideration1 Avoid if final product is acid sensitive BocRoute->Consideration1 Consideration2 WARNING: Pyridine poisons Pd/C. Requires modified protocol. CbzRoute->Consideration2 Consideration3 Best for harsh alkylations or oxidations. PhthRoute->Consideration3

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream compatibility.

Detailed Protocols

Protocol A: Boc Protection (The "No-Acid Wash" Method)

Challenge: Standard Boc protocols call for washing the organic layer with dilute HCl or citric acid to remove unreacted amine. Do not do this. Protonating the pyridine ring will force your product into the aqueous layer, resulting in near-zero yield.

Reagents:

  • Pyridine-3-methanamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) or THF

Step-by-Step:

  • Dissolution: Dissolve pyridine-3-methanamine in DCM (0.5 M concentration).

  • Base Addition: Add

    
    . While the pyridine ring is basic, 
    
    
    
    ensures the primary amine remains deprotonated and acts as a proton scavenger for any adventitious acid.
  • Addition: Cool to 0°C. Add

    
     (dissolved in minimal DCM) dropwise.
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine stains red/purple, Boc-amine stains faint or UV active only).

  • Workup (CRITICAL):

    • Wash the organic phase with water (

      
      ) to remove salts.
      
    • Wash with saturated

      
        (
      
      
      
      ) to remove any hydrolyzed Boc-acid.
    • Do not wash with acid.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If excess

    
     remains, it can often be removed by high vacuum (it sublimes) or by a short silica plug eluting with hexanes/EtOAc.
    
Protocol B: Cbz Protection & The Hydrogenation Fix

Challenge: Deprotecting Cbz groups on pyridines using standard


 often fails because the pyridine nitrogen coordinates to the Palladium surface, poisoning the catalyst.

Protection Step: Standard Schotten-Baumann conditions work best.

  • Dissolve amine in THF/Water (1:1).

  • Add

    
     (2.0 equiv).[1]
    
  • Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise at 0°C.

  • Extract with EtOAc.[2]

Deprotection Step (The "Acid-Spike" Modification): To prevent catalyst poisoning, you must protonate the pyridine nitrogen during hydrogenation.

  • Solvent: Methanol or Ethanol.[3]

  • Additive: Add 1.0–1.1 equivalents of HCl (using 1M HCl in MeOH) or Acetic Acid.

    • Mechanism:[2][3][4][5] Protonation (

      
      ) eliminates the lone pair's ability to bind to the Pd surface.
      
  • Catalyst: 10 wt% Pd/C.

  • Conditions:

    
     balloon (1 atm) at RT.
    
  • Workup: Filter through Celite. Neutralize the filtrate with basic resin or

    
    after removing the catalyst to recover the free base.
    
Protocol C: Phthalimide Protection (Thermal Stability)

Challenge: The classic Gabriel Synthesis using phthalic anhydride requires high heat (


), which can degrade the pyridine ring or cause polymerization.

Solution: Use N-Carbethoxyphthalimide (NCEP) . This reagent installs the phthalimide group under mild, aqueous conditions.

Reagents:

  • Pyridine-3-methanamine (1.0 equiv)

  • N-Carbethoxyphthalimide (1.05 equiv)

  • 
     (1.1 equiv)
    
  • Water/THF (1:1)

Step-by-Step:

  • Dissolve the amine and

    
     in water.
    
  • Add NCEP (dissolved in THF) rapidly.

  • Stir at RT for 1–3 hours. The product often precipitates out as a white solid.

  • Filtration: Filter the solid. If no precipitate, extract with DCM.

  • Deprotection: Standard hydrazine hydrate in refluxing ethanol is effective.

Comparative Data Summary

FeatureBoc (t-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Phthalimide (Phth)
Installation Mild (DCM, RT)Mild (Schotten-Baumann)Mild (NCEP, aqueous)
Stability Bases, Nucleophiles,

Acids, Bases (mild)Acids, Oxidizers, High T
Deprotection Acid (TFA or HCl/Dioxane)

/Pd (requires acid spike) or HBr
Hydrazine or

Pyridine Risk Salt formation during workupCatalyst poisoning during deprotectionNucleophilic attack on imide ring
Best For General synthesisWhen acid sensitivity is highHarsh downstream steps

Troubleshooting: The "Pyridine Trap" Workflow

This diagram illustrates the critical failure point in Boc workup and how to avoid it.

WorkupLogic Step1 Crude Reaction Mixture (Product + Pyridine + Excess Base) Decision Wash Choice Step1->Decision PathFail Acid Wash (HCl/Citric) Decision->PathFail PathSuccess Water/Bicarb Wash Decision->PathSuccess ResultFail FAIL: Pyridine Protonates. Product moves to Aqueous Layer. Discarded with waste. PathFail->ResultFail ResultSuccess SUCCESS: Pyridine remains neutral. Product stays in Organic Layer. High Yield. PathSuccess->ResultSuccess

Figure 2: The critical divergence in workup strategy. Acidic washes must be avoided to prevent product loss into the aqueous phase.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for general protection/deprotection mechanisms).
  • Sajiki, H. (1995). "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-pyridine." Tetrahedron Letters, 36(20), 3465-3468. (Key reference for pyridine poisoning of Pd/C).
  • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines. N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 20(16), 2559–2564. Link (Foundational protocol for selective Boc protection).

  • Nefkens, G. H. L., et al. (1960). "Synthesis of phthaloyl amino acids with N-carbethoxyphthalimide." Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688-698.
  • PubChem. "3-Pyridinemethanamine Compound Summary."[6] National Library of Medicine. Link (Source for pKa and physical property data).

Sources

Application Note: Heterocyclic Amine Building Blocks for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of protein kinases remains a cornerstone of modern oncology and immunology drug discovery. The structural core of most Type I and Type II kinase inhibitors relies on a heterocyclic amine scaffold designed to mimic the adenine ring of ATP. This application note provides a technical roadmap for selecting and coupling heterocyclic amine building blocks to target the kinase "hinge region." We detail the structural rationale for specific heterocycles, provide a decision matrix for synthetic routes (SNAr vs. Buchwald-Hartwig), and offer robust, self-validating protocols for synthesis and purification.

The Pharmacophore: Why Heterocyclic Amines?

The Hinge Binding Motif

The ATP-binding pocket of a kinase is defined by a "hinge" region connecting the N- and C-terminal lobes.[1] To achieve potency, an inhibitor must form hydrogen bonds with the backbone residues (typically Glu, Met, or Leu) of this hinge.

  • Adenine Mimicry: Heterocyclic amines (e.g., aminopyrimidines, aminoindazoles) possess a Donor-Acceptor (D-A) or Acceptor-Donor-Acceptor (A-D-A) hydrogen bonding motif that complements the hinge backbone.

  • Solubility & PK: The amine functionality often serves as a vector to project solubilizing groups (e.g., piperazines, morpholines) into the solvent-exposed region, improving the pharmacokinetic (PK) profile.

Strategic Building Block Selection

Selection should be based on the specific binding mode required:

ClassExamplesBinding RoleKey Properties
Monocyclic 2-Aminopyrimidine, 3-AminopyridineHinge Binder High ligand efficiency; low molecular weight; versatile vectors.
Bicyclic 3-Aminoindazole, 4-AminoquinazolineCore Scaffold Rigid geometry; fills hydrophobic back-pocket; often provides higher potency.
Saturated 4-Aminopiperidine, PiperazineSolvent Front Modulates pKa and solubility; reduces lipophilicity (LogD).

Synthetic Strategy: The Decision Matrix

Choosing the correct coupling method is critical for yield and purity. While Palladium-catalyzed cross-coupling is powerful, it is not always necessary.[2]

Reaction Pathway Decision Tree

Use the following logic flow to determine the optimal synthetic route for your specific building blocks.

SynthesisDecision Start Start: Select Heterocyclic Halide CheckEWG Is the Ring Electron Deficient? (e.g., Pyrimidine, Triazine) Start->CheckEWG CheckLG Is Leaving Group Activated? (Cl/F at 2- or 4-pos) CheckEWG->CheckLG Yes RouteBH Route B: Buchwald-Hartwig (Pd-Catalyzed Amination) CheckEWG->RouteBH No (e.g., Pyridine, Indole) RouteSnAr Route A: S_NAr (Nucleophilic Aromatic Subst.) CheckLG->RouteSnAr Yes CheckLG->RouteBH No (Unactivated) ConditionsSnAr Conditions: Base (DIPEA/K2CO3) Polar Solvent (DMF/DMSO/nBuOH) Temp: 80-120°C RouteSnAr->ConditionsSnAr ConditionsBH Conditions: Pd Source (Pd2(dba)3) Ligand (XPhos/BrettPhos) Base (NaOtBu/Cs2CO3) Solvent (Dioxane/Toluene) RouteBH->ConditionsBH

Figure 1: Synthetic decision matrix for coupling heterocyclic amines. Green paths indicate metal-free conditions; Red paths indicate metal-catalyzed requirements.

Detailed Experimental Protocols

Protocol A: SNAr Coupling (Green/Metal-Free)

Best for: 2-chloropyrimidines, 4-chloroquinazolines coupled with aliphatic amines.

Reagents:

  • Heteroaryl chloride (1.0 equiv)

  • Amine building block (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: n-Butanol or IPA (Green alternative to DMF).

Procedure:

  • Setup: In a pressure vial, dissolve the heteroaryl chloride in n-Butanol (0.5 M concentration).

  • Addition: Add the amine followed by DIPEA.

  • Reaction: Seal and heat to 100°C – 120°C. Monitor by LC-MS (Target: Disappearance of chloride).

    • Note: n-Butanol allows high temperatures without high pressure and facilitates precipitation of the product upon cooling.

  • Workup: Cool to room temperature. If product precipitates, filter and wash with cold ether. If soluble, concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (The Gold Standard)

Best for: Unactivated aryl chlorides/bromides, aryl amines, or when SNAr fails.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (0.02 – 0.05 equiv) or Pd(OAc)2.

  • Ligand: XPhos (for general secondary amines) or BrettPhos (for primary amines).

  • Base: Cs2CO3 (weak base sensitive) or NaOtBu (robust substrates).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure:

  • Degassing (Critical): Charge the reaction vial with the aryl halide, amine, base, and ligand. Cap with a septum. Evacuate and backfill with Argon (3 cycles).

    • Why? Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Solvent Addition: Add anhydrous, sparged dioxane via syringe.

  • Catalyst Addition: Briefly remove septum to add Pd source quickly (or add as a solution if handling air-sensitive precatalysts) under a positive stream of Argon.

  • Reaction: Heat to 90°C – 110°C. Stir vigorously.

    • Checkpoint: Reaction mixture should turn dark (red/brown/black). If it turns metallic gray (Pd black precipitation), the ligand has failed to stabilize the metal; consider increasing ligand ratio or changing ligand class.

  • Workup & Scavenging (Mandatory for Biological Assays):

    • Filter through Celite to remove bulk solids.

    • Pd Removal: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin to the filtrate and stir for 2 hours. Filter again.

    • Validation: Residual Pd can cause false positives in kinase assays. Ensure Pd < 10 ppm.

Troubleshooting & Optimization (The "Expert" Edge)

IssueProbable CauseCorrective Action
Low Conversion (Buchwald) Catalyst PoisoningHeterocycles with multiple nitrogens (e.g., imidazoles) can coordinate Pd. Solution: Use a precatalyst (e.g., XPhos Pd G3) to ensure rapid initiation.
Dehalogenation β-Hydride EliminationOften occurs with secondary amines. Solution: Switch from NaOtBu to a milder base like K3PO4 or Cs2CO3.
Regioselectivity (SNAr) Multiple Halogens4-Cl is generally more reactive than 2-Cl in pyrimidines due to better resonance stabilization of the Meisenheimer complex. Solution: Control temp carefully; 4-substitution often occurs at RT, 2-substitution requires heat.

References

  • Structure-Based Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28-39. Link

  • Buchwald-Hartwig Methodology: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • SNAr in Drug Discovery: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution of Heterocycles in Water." Green Chemistry, 2019. Link

  • Pd Scavenging: Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198-205. Link

Sources

Application Note: Optimized Protocol for N-Boc Protection of (6-Methoxy-2-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Objective: Selective protection of the primary exocyclic amine of (6-Methoxy-2-methylpyridin-3-yl)methanamine using the tert-butoxycarbonyl (Boc) group.[1]

Significance: This pyridyl methanamine scaffold is a high-value pharmacophore in medicinal chemistry, frequently serving as a "linker" fragment in kinase inhibitors and GPCR ligands. The presence of the 6-methoxy and 2-methyl substituents modulates the basicity and lipophilicity of the pyridine ring. Protecting the primary amine is a critical first step to prevent side reactions (such as polymerization or non-selective acylation) during subsequent synthetic transformations of the pyridine core (e.g., halogenation, Suzuki couplings).

Chemical Strategy:

  • Selectivity (Chemo-differentiation): The substrate contains two nitrogen centers: the highly nucleophilic primary alkyl amine (exocyclic) and the less nucleophilic pyridine nitrogen (endocyclic). By controlling stoichiometry and temperature, we target the primary amine exclusively.

  • Reagent Selection: Di-tert-butyl dicarbonate (

    
    ) is selected over Boc-Chloride due to its stability, non-lachrymatory nature, and the formation of inert byproducts (
    
    
    
    -BuOH and
    
    
    ).
  • Base Considerations: While the pyridine ring is basic, an external base (Triethylamine or DIPEA) is employed to neutralize the carbonic acid mono-ester intermediate and drive the equilibrium forward, ensuring complete consumption of the starting amine.

Chemical Reaction & Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of


.[1]
Reaction Scheme

Substrate: (6-Methoxy-2-methylpyridin-3-yl)methanamine Reagent:


 (1.1 equiv)
Base: 

(1.2 equiv) Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

ReactionMechanism Substrate Primary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product N-Boc Protected Product Intermediate->Product Collapse Byproducts CO2 (gas) + t-BuOH Intermediate->Byproducts Elimination

Figure 1: Simplified mechanistic pathway for the N-Boc protection.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]Role
(6-Methoxy-2-methylpyridin-3-yl)methanamine ~152.191.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.1 - 1.2Protecting Group Source
Triethylamine (

)
101.191.2 - 1.5Base / Acid Scavenger
Dichloromethane (DCM) -SolventMedium (0.1 M - 0.2 M)
4-Dimethylaminopyridine (DMAP) 122.170.05Catalyst (Optional*)

*Note: DMAP is rarely needed for primary amines but can be added if the reaction stalls due to steric hindrance from the ortho-methyl group.

Step-by-Step Procedure

1. Setup and Dissolution:

  • Equip a clean, dry round-bottom flask (RBF) with a magnetic stir bar.

  • Add (6-Methoxy-2-methylpyridin-3-yl)methanamine (1.0 equiv).

  • Add anhydrous DCM (approx. 10 mL per gram of substrate).

  • Add Triethylamine (1.2 equiv) via syringe.

  • Observation: The solution should be clear. If the amine is a salt (e.g., HCl salt), increase base to 2.5 equiv to ensure free-basing.

2. Reagent Addition:

  • Cool the reaction mixture to 0°C using an ice bath. (Cooling prevents potential side reactions with the pyridine nitrogen).

  • Dissolve

    
      (1.1 equiv) in a minimal amount of DCM.
    
  • Add the

    
     solution dropwise to the stirring amine solution over 10-15 minutes.
    
  • Gas Evolution: You may observe mild bubbling (

    
     release).
    

3. Reaction Phase:

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 4 hours .

  • Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of the polar amine spot (baseline or low Rf) and appearance of a less polar carbamate spot (higher Rf).

4. Workup (Critical for Pyridine Substrates):

  • Caution: Do NOT wash with strong acid (1M HCl). The pyridine ring is basic; strong acid will protonate the product, forcing it into the aqueous layer, leading to yield loss.

  • Dilute the reaction mixture with excess DCM.

  • Wash 1: Water (removes triethylamine salts).

  • Wash 2: Saturated Aqueous

    
     (removes acidic byproducts).
    
  • Wash 3: Brine (saturated NaCl).

  • Dry the organic layer over Anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotovap).

5. Purification:

  • The crude material is often pure enough for subsequent steps.

  • If purification is required, use Flash Column Chromatography .

    • Stationary Phase: Silica Gel.[4]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (from 90:10 to 60:40).

    • Note: The Boc-protected amine will elute significantly earlier than any unreacted starting material.

Workflow Visualization

ProtocolWorkflow Start Start: Dissolve Amine + TEA in DCM Cool Cool to 0°C Start->Cool AddBoc Add Boc2O (Dropwise) Cool->AddBoc React Warm to RT Stir 2-4 Hours AddBoc->React Check Check TLC/LCMS (Complete?) React->Check Check->React No (Add 0.1 eq Boc2O) Workup Workup: Wash w/ Water & NaHCO3 (Avoid Strong Acid) Check->Workup Yes Purify Concentrate & Purify (Column Chromatography) Workup->Purify

Figure 2: Operational workflow for the protection protocol.

Characterization & Quality Control

To validate the synthesis, look for these specific NMR signatures:

  • 
     NMR (Chloroform-d): 
    
    • Boc Group: A strong singlet (~9H) appears around 1.45 ppm .

    • Methylene (-CH2-): The protons adjacent to the nitrogen will shift slightly downfield and may appear as a doublet (coupling with NH) around 4.2 - 4.4 ppm .

    • Carbamate NH: A broad singlet around 4.8 - 5.5 ppm (exchangeable with

      
      ).
      
    • Pyridine Substituents:

      • Methoxy (-OCH3): Singlet ~3.9 ppm.

      • Methyl (-CH3): Singlet ~2.4 - 2.5 ppm.

  • LC-MS:

    • Expect a mass peak of

      
      .
      
    • Also common is the fragment

      
       or 
      
      
      
      (back to amine) depending on ionization energy.

Troubleshooting

IssueProbable CauseSolution
Low Conversion Steric hindrance from 2-methyl group.Add 5 mol% DMAP; heat gently to 35°C.
Product in Aqueous Layer Acid wash was too strong (protonated pyridine).Re-extract aqueous layer with DCM at pH 8-9.
Solid Precipitate Formation of Urea byproduct (rare with

).
Filter solids; ensure anhydrous conditions.
Oiling out Product is not crystallizing.Triturate with cold Pentane or Hexane to induce solidification.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4] (The definitive guide on amine protection strategies).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. (Mechanistic insights into Boc protection).

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. (General protocols for primary amines).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. (Discusses stability and reactivity of Boc amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyridine Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center response, designed to address the specific challenges of purifying pyridine methanamines.

Ticket ID: PYR-METH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Problem

Pyridine methanamines present a dual-challenge in flash chromatography. They possess two basic sites: the pyridine ring nitrogen (


) and the methanamine side chain (

).

On standard silica gel (


), the methanamine group becomes protonated, leading to strong ionic interactions with deprotonated silanols. This results in severe peak tailing , co-elution , and irreversible adsorption  (yield loss).

This guide provides three validated workflows to overcome these interactions, ranked by efficacy and ease of use.

Module 1: Decision Matrix & Mechanism

Before selecting a solvent system, analyze your compound's specific needs using the logic flow below.

Workflow Decision Tree

purification_logic Start Start: Pyridine Methanamine Purification CheckSolubility Solubility Check: Is it soluble in DCM? Start->CheckSolubility Decision1 Soluble in DCM? CheckSolubility->Decision1 MethodC Method C: Reversed-Phase C18 (High pH Buffer) Decision1->MethodC No (Polar/Water Soluble) Considerations Critical Consideration: Is the amine acid-sensitive? Decision1->Considerations Yes MethodA Method A: Standard Silica (DCM/MeOH + NH3) MethodB Method B: Amine-Functionalized Silica (Best for Yield) MethodA->MethodB If Tailing Persists Considerations->MethodA No (Standard) Considerations->MethodB Yes (Avoid Modifiers)

Caption: Logical workflow for selecting the optimal stationary phase based on solubility and compound stability.

Module 2: Validated Protocols

Method A: Standard Silica with Basic Modifiers (The "Workhorse")

Best for: Routine purification when amine-functionalized silica is unavailable. Mechanism: The added base competes with your amine for active silanol sites, effectively "blocking" them.[1]

Reagents Required:

  • Dichloromethane (DCM)[2]

  • Methanol (MeOH)[2]

  • Modifier: 7N Ammonia in Methanol (Preferred) OR Ammonium Hydroxide (

    
    ).
    

Protocol:

  • Mobile Phase Preparation: Do not add ammonia directly to DCM (miscibility issues).

    • Prepare Solvent A: 100% DCM.

    • Prepare Solvent B: 10% MeOH in DCM + 1%

      
        (or 1-2% 7N 
      
      
      
      in MeOH).
  • Column Equilibration: Flush the column with 10% Solvent B for 3 CV (Column Volumes) to saturate silanols with ammonia before injection.

  • Gradient: Run a gradient from 0% to 50% Solvent B.

    • Note: This results in a final concentration of 5% MeOH and 0.5% Ammonia.

Critical Warning: Mixing DCM and MeOH is exothermic. Allow the solvent to cool before capping bottles to prevent pressure buildup.

Method B: Amine-Functionalized Silica (The "Gold Standard")

Best for: Maximum yield, sensitive compounds, and "green" chemistry (no modifiers needed). Mechanism: The silica surface is bonded with propyl-amine groups, creating a basic surface that repels the basic pyridine methanamine, preventing adsorption.

Protocol:

  • Column: Use a commercial Amine (NH2) flash cartridge.

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (No ammonia needed).

  • Gradient:

    • Start: 100% Non-polar solvent (Hexane or DCM).[3]

    • Ramp: 0-100% Polar solvent (EtOAc or MeOH) over 15-20 CV.

  • Advantage: The product elutes as a free base, requiring no basic workup after evaporation.

Method C: Reversed-Phase (C18) at High pH

Best for: Highly polar pyridine methanamines insoluble in DCM. Mechanism: Hydrophobic interaction. High pH keeps the amine neutral (deprotonated), increasing retention on C18.

Protocol:

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (

    
    ) or 10mM Ammonium Bicarbonate (
    
    
    
    ).
  • Mobile Phase B: Methanol or Acetonitrile.[4][5][6]

  • Gradient: 5-95% B.

  • Note: Ensure your C18 column is rated for pH > 8. Standard silica-based C18 may degrade; use "Hybrid" or polymer-based C18 for high pH stability.

Module 3: Troubleshooting & FAQs

Common Failure Modes
IssueProbable CauseCorrective Action
Severe Tailing Residual acidic silanols are protonating the amine.Switch to Method B (Amine Silica). If using Method A, increase Ammonia concentration to 2% in the polar solvent.
Product "Stuck" on Column Ionic bonding to silica is too strong for the solvent strength.Switch to C18 (Method C). Alternatively, perform a "flush" with DCM:MeOH:TEA (89:10:1).
Silica Dissolution MeOH concentration > 10-15% in DCM dissolves silica.Keep MeOH < 10% in DCM. If higher polarity is needed, switch to DCM/Isopropanol or use C18.
Pressure Over-limit Precipitation of buffers or heat of mixing.Premix DCM/MeOH in a beaker to dissipate heat before pumping. Ensure buffers (if used) are soluble in high % organic.
The "Silanol Effect" Visualized

silanol_effect cluster_0 Standard Silica (Acidic) cluster_1 Amine-Modified Silica (Basic) Silanol Si-OH (Silanol) Acidic Surface Interaction Strong Ionic Bond (Stuck/Tailing) Silanol->Interaction Amine Pyridine-NH3+ (Protonated) Amine->Interaction NH2Surface Si-R-NH2 Basic Surface Elution No Interaction (Clean Elution) FreeBase Pyridine-NH2 (Neutral) FreeBase->Elution

Caption: Mechanistic difference between standard acidic silica (causing retention) and amine-modified silica (allowing elution).

Module 4: Expert Tips (FAQ)

Q: Can I use Triethylamine (TEA) instead of Ammonia? A: Yes, but proceed with caution. TEA (


) is much harder to remove during evaporation than Ammonia. If you must use TEA, wash the combined fractions with saturated sodium bicarbonate before evaporation to remove residual TEA, or use Method B to avoid modifiers entirely.

Q: My compound streaks even on Amine silica. Why? A: Check the solubility. Streaking often mimics tailing but is actually caused by the sample precipitating on the column. Ensure your loading solvent is compatible with the mobile phase.[7] If solubility is the issue, try Solid Loading (adsorb crude onto Celite or Amine silica) rather than liquid injection.

Q: How do I load the sample if it's not soluble in the starting mobile phase? A: Use Dry Loading . Dissolve your pyridine methanamine in a strong solvent (e.g., MeOH), add Celite 545 (ratio 1:2 sample:Celite), and evaporate to dryness. Load the resulting powder into a solid load cartridge. This improves resolution significantly.[4]

References

  • Teledyne ISCO. (2012). Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN82. Link

  • Biotage. (2023).[4][8] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[9] Rapid chromatographic techniques for preparative separations with moderate resolution.[9] Journal of Organic Chemistry, 43(14), 2923–2925.[9] Link

  • SiliCycle. (n.d.). SiliCycle Flash Cartridges - Amine (NH2). Technical Guide. Link

Sources

Technical Support Center: Handling Hygroscopic Pyridine Methanamine HCl Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PM-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting hygroscopicity, weighing errors, and stoichiometry in aminomethylpyridine hydrochlorides.

Executive Summary

You are likely experiencing "deliquescence"—where your solid salt absorbs enough atmospheric moisture to dissolve itself, forming a viscous oil or "puddle."

Pyridine methanamines (aminomethylpyridines) present a unique challenge compared to standard pyridines. They possess two basic nitrogen centers: the pyridine ring (


) and the primary methanamine (

). Consequently, they often exist as dihydrochlorides . This high ionic density significantly increases lattice energy but also drastically increases the hydration energy, making them aggressively hygroscopic.

This guide provides self-validating protocols to handle these salts without compromising stoichiometric integrity.

Module 1: The Nature of the Problem

Why is this happening?

Unlike simple pyridine HCl, pyridine methanamine dihydrochlorides have two sites for hydrogen bonding with water. The chloride counter-ions act as bridges, pulling water molecules from the air into the crystal lattice.

FeaturePyridine HClPyridine Methanamine 2HCl
Protonation Sites 1 (Pyridine N)2 (Pyridine N + Primary Amine N)
Hygroscopicity ModerateSevere (Deliquescent)
Physical State (Wet) Clumpy solidViscous oil / Syrup
Stoichiometry Risk LowCritical (MW changes by ~30-50%)

Module 2: Weighing & Handling Protocols

User Question: "Every time I open the bottle, the mass keeps increasing on the balance. How do I get an accurate weight?"

Protocol A: The "Difference Weighing" Technique

Best for: General synthesis when a glovebox is unavailable.

Do not weigh hygroscopic salts by adding them slowly to a tared boat. The large surface area exposes the material to moisture, and the mass will drift upwards indefinitely.

  • Preparation: Dry a glass weighing bottle (with a ground-glass stopper) in an oven. Cool it in a desiccator.

  • Load: Add an approximate amount of your salt to the bottle quickly and stopper it immediately.

  • Initial Weigh: Place the stoppered bottle on the analytical balance. Record Mass

    
    .
    
  • Transfer: Remove the bottle from the balance, take it to your reaction vessel, uncork, and pour the estimated amount into the reaction. Do not use a spatula.

  • Final Weigh: Immediately recap the bottle and weigh it again. Record Mass

    
    .
    
  • Calculation:

    
    
    

Why this works: You are measuring the mass loss from a closed system. The moisture absorbed during the brief transfer affects the remaining bulk inside the bottle (which you aren't using), not the aliquot you already dumped.

Protocol B: The Inert Gas Cone

Best for: Analytical standards or strict stoichiometry.

  • Place an inverted funnel connected to a dry Nitrogen/Argon line above the balance pan.

  • Create a gentle "curtain" of inert gas flowing down over the weighing boat.

  • Warning: High flow rates will destabilize the balance reading. Use the minimum flow required to displace ambient air.

Module 3: Drying & Recovery

User Question: "My salt has turned into a sticky goo. Can I save it?"

Yes. You must strip the water without subliming the salt or corroding your equipment.

Workflow Visualization: The Drying Decision Matrix

DryingWorkflow Start State of Material Sticky Sticky/Clumped Start->Sticky Liquid Liquefied (Oil) Start->Liquid Method1 Vacuum Desiccator (P2O5 / KOH) Sticky->Method1 Mild Case Method2 Azeotropic Distillation (Toluene/Ethanol) Liquid->Method2 Fastest Method3 Lyophilization (Freeze Drying) Liquid->Method3 Gentlest Check Validation: Karl Fischer or Constant Weight Method1->Check Method2->Check Method3->Check

Figure 1: Decision matrix for selecting the appropriate drying method based on the physical state of the salt.

Technique 1: Azeotropic Distillation (The "Rescue" Method)

If the salt is an oil, vacuum drying often fails because the water is trapped deep in the viscous matrix.

  • Dissolve: Add a minimal amount of dry Ethanol to fully dissolve the oil.

  • Entrain: Add a large excess of Toluene (forms a binary azeotrope with water at 84°C, and a ternary azeotrope with ethanol/water).

  • Strip: Rotovap at 40-50°C. The mixture will foam as water leaves.

  • Repeat: Add more toluene and strip again until a white, free-flowing powder forms.

Technique 2: Vacuum Oven (The "Corrosion" Warning)

Critical Warning: Heating HCl salts in a vacuum oven can release HCl gas, which will destroy standard rotary vane oil pumps and corrode stainless steel ovens.

  • Safeguard: You must place a tray of KOH pellets (Potassium Hydroxide) inside the oven to act as an acid trap.

  • Trap: Use a liquid nitrogen or dry ice cold trap between the oven and the pump.

Module 4: Chemical Workarounds (Salt Switching)

User Question: "I need to scale this up, and the HCl salt is unmanageable. What are my alternatives?"

If the HCl salt is operationally difficult, switch the counter-ion. The following anions often yield non-hygroscopic, crystalline solids for pyridine methanamines:

Counter-ionAdvantagesDisadvantages
Fumarate Often non-hygroscopic; 1:1 or 1:2 stoichiometry well-defined.Lower water solubility than HCl.
Tosylate (p-TSA) Highly crystalline; adds significant molecular weight (easier to weigh).UV active (interferes with HPLC detection).
Picrate Historically used for characterization (sharp melting points).Explosion hazard (dry picrates are shock-sensitive). Avoid for scale-up.

Recommendation: Attempt to form the Fumarate or Maleate salt. Dissolve the free base in MeOH/EtOH and add 1 equivalent of fumaric acid. These usually precipitate as stable solids [1].

Module 5: Stoichiometry Correction

If you must use the wet salt and cannot dry it, you must determine the "Effective Molecular Weight" (EMW).

  • qNMR (Quantitative NMR):

    • Dissolve a precise mass of the wet salt in

      
       or 
      
      
      
      .
    • Add a precise mass of an internal standard (e.g., Maleic Acid or 1,3,5-trimethoxybenzene).

    • Compare the integration of the pyridine protons to the standard.

    • Result: This gives you the exact moles of active species per gram of wet solid.

  • Gravimetric Halide Analysis:

    • Dissolve salt in water, add excess Silver Nitrate (

      
      ).
      
    • Weigh the resulting AgCl precipitate.

    • Result: Confirms if you have mono- or dihydrochloride and the extent of hydration.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and counter-ion properties).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying organic salts).

  • Org. Synth. 1962, 42, 30. Preparation of Pyridine Hydrochloride. (Describes the hygroscopic nature and drying of pyridine salts via azeotrope).

  • Redman-Furey, N. (2020). Solid State Characterization and Salt Selection in Early Drug Discovery. American Pharmaceutical Review. (Modern industrial perspective on handling deliquescent APIs).

Technical Support Center: Alkylation of (6-Methoxy-2-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing yields in alkylation of (6-Methoxy-2-methylpyridin-3-yl)methanamine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]

Welcome to the Application Support Hub. This guide addresses the specific challenges associated with functionalizing the primary amine of (6-Methoxy-2-methylpyridin-3-yl)methanamine (CAS: 1143521-89-4). As a Senior Application Scientist, I have compiled these protocols to help you navigate the competition between mono-alkylation, over-alkylation, and pyridine ring interference.

Core Chemistry & Challenges

The substrate features a primary benzylic-type amine attached to a pyridine core.[1] The 6-methoxy and 2-methyl substituents provide unique electronic and steric environments that must be respected to optimize yield.[1]

Key Reactivity Profile
  • Primary Amine (Target) : Highly nucleophilic (

    
    ).[1][2] Prone to uncontrolled 
    
    
    
    reactions leading to tertiary amines and quaternary salts.[1][2]
  • Pyridine Nitrogen : Less nucleophilic due to the electron-donating methoxy group (which increases electron density but can also passivate via resonance) and, crucially, the steric hindrance of the 2-methyl group .[1][2] This naturally minimizes ring N-alkylation, simplifying your protection strategy.[1]

  • Methoxy Group : Generally stable, but sensitive to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or harsh acidic conditions (conc.[1][2] HI/HBr), which can cause demethylation to the pyridone.[1][2]

Decision Matrix: Selecting the Right Method

Before starting, determine your electrophile type. The choice of method dictates your impurity profile.[1][2]

AlkylationDecision Start Start: (6-Methoxy-2-methylpyridin-3-yl)methanamine Electrophile Select Electrophile Type Start->Electrophile AldehydeKetone Aldehyde / Ketone Electrophile->AldehydeKetone Carbonyl Source AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide Halide Source MethodA Method A: Reductive Amination (Recommended for Mono-alkylation) AldehydeKetone->MethodA MethodB Method B: Direct Alkylation (High Risk of Over-alkylation) AlkylHalide->MethodB ResultA High Yield (>85%) High Selectivity MethodA->ResultA ResultB Moderate Yield (40-60%) Requires Chromatography MethodB->ResultB

Figure 1: Decision tree for selecting the optimal alkylation pathway based on available electrophiles.

Method A: Reductive Amination (The Gold Standard)[1][2]

Best for: Synthesis of secondary amines with high chemoselectivity.[1][2] Mechanism: Formation of an imine intermediate followed by in-situ reduction.[1]

Optimized Protocol

Reagents:

  • Substrate: 1.0 equiv.

  • Aldehyde/Ketone: 1.05 – 1.1 equiv.[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ) – 1.4 equiv.[1][2]
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2] Avoid Methanol initially to prevent imine reduction competition.[2]

  • Acid Catalyst: Acetic Acid (AcOH) – 1.0 equiv (Crucial for ketone reactivity).[1][2]

Step-by-Step:

  • Imine Formation : Dissolve amine and aldehyde in DCE (0.1 M). If using a ketone, add AcOH.[1][2] Stir for 30–60 mins at RT.[1][2]

    • Why? STAB is a mild reducing agent.[1][2] It reduces imines faster than aldehydes.[1][2] Pre-stirring ensures the imine is formed before the hydride attacks the aldehyde (which would yield an alcohol byproduct).[1][2]

  • Reduction : Add

    
     in one portion.
    
  • Monitor : Stir at RT for 2–16 hours. Monitor by LCMS.[1][2][3]

    • Checkpoint: Look for the disappearance of the imine peak (

      
       relative to product).[1][2]
      
  • Quench : Quench with saturated

    
    . Extract with DCM.[1][2]
    
Troubleshooting Method A
IssuePossible CauseCorrective Action
Low Conversion Steric hindrance from 2-methyl group.[1]Switch solvent to DCE and heat to 40°C. Add 3Å molecular sieves to drive imine formation.
Dialkylation Observed Aldehyde is too reactive (e.g., Formaldehyde).[1][2]Lower temperature to 0°C. Add aldehyde dropwise after the reducing agent (Inverse Addition).
Alcohol Byproduct Reducing agent reduced the aldehyde directly.[1]Ensure 1 hour pre-stir time before adding STAB.[1][2] Do not use

(too strong).

Method B: Direct Alkylation ( )[1][2]

Best for: Cases where the aldehyde is unstable or unavailable.[1] Risk: Significant formation of tertiary amine (over-alkylation).[1][2]

Optimized Protocol

Reagents:

  • Substrate: 1.0 equiv.

  • Alkyl Halide: 0.8 – 0.9 equiv (Sub-stoichiometric).[2]

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv).[1][2]
    
  • Solvent: Acetonitrile (

    
    ) or DMF.[1][2]
    

Step-by-Step:

  • Preparation : Dissolve the amine and base in ACN. Cool to 0°C.[1][2]

  • Controlled Addition : Dissolve the alkyl halide in ACN and add it dropwise over 1 hour.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.[1]

  • Workup : Filter inorganic salts, concentrate, and purify immediately.

Frequently Asked Questions (FAQs)

Q1: The 6-methoxy group seems to be disappearing in my LCMS. Why? A: You are likely using strong acidic conditions or Lewis acids (like


 or 

) which cause demethylation.[1][2]
  • Solution: Stick to mild acids like Acetic Acid.[1][2] If using HCl for salt formation, ensure it is anhydrous (e.g., 4M HCl in Dioxane) and keep temperatures low.[1][2]

Q2: Can I use Sodium Cyanoborohydride (


) instead of STAB? 
A:  Yes, but it is toxic and requires pH control (pH 6) to be effective.[1][2] STAB (

) is safer, easier to handle, and generally provides higher selectivity for this specific pyridine scaffold [1].[1][2]

Q3: I see a peak with Mass = Product + 14. What is it? A: This is likely methylation.[1][2] If you are using DCM/DCE as a solvent with a secondary amine product over long periods, the amine can react with the solvent (though rare).[1][2] More likely, if you used Methanol and strong oxidation occurred, or if your aldehyde contained formaldehyde impurities.[1][2]

Q4: How do I remove the tertiary amine byproduct? A: Tertiary amines are more basic and less polar than the mono-alkylated secondary amine (usually).[1][2]

  • Purification Tip: Use a gradient of DCM:MeOH (95:[1][2]5) with 0.1%

    
    .[1][2] The tertiary amine typically elutes first or last depending on the stationary phase, but their 
    
    
    
    values are distinct.[1][2]

Visualizing the Competition Pathway

Understanding the kinetics is key to optimization.[1][2] The diagram below illustrates why "Method A" is preferred.

ReactionPathways cluster_Direct Direct Alkylation (SN2) cluster_Reductive Reductive Amination Substrate (6-Methoxy-2-methylpyridin-3-yl)methanamine (Primary Amine) MonoAlkyl Mono-Alkylated Product (Secondary Amine) Substrate->MonoAlkyl k1 (Fast) Imine Imine Intermediate (Neutral) Substrate->Imine Aldehyde + AcOH DiAlkyl Di-Alkylated Impurity (Tertiary Amine) MonoAlkyl->DiAlkyl k2 (Comparable to k1) PROBLEM: Hard to stop here FinalProduct Mono-Alkylated Product Imine->FinalProduct NaBH(OAc)3 (Irreversible Step)

Figure 2: Kinetic pathway comparison. Direct alkylation suffers from competitive rates (


), whereas reductive amination proceeds through a discrete imine intermediate, preventing over-alkylation.[1][2]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

  • Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Reference for general reductive amination mechanisms).

  • BenchChem Technical Data . (6-Methoxy-2-methylpyridin-3-yl)methanamine Product Specifications.

Sources

Technical Support Center: (6-Methoxy-2-methylpyridin-3-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Pyridine

You are likely here because your synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanamine (CAS: 189768-26-9) has stalled. On paper, this is a trivial reduction of a nitrile or amide. In practice, the 2-methoxy-pyridine motif is a chemical "trap" waiting to hydrolyze, and the resulting amine is prone to aggressive dimerization.

This guide moves beyond generic protocols. We address the specific electronic and steric behaviors of the 6-methoxy-2-methyl substitution pattern that cause standard reductive aminations to fail.

Module 1: The "Dimer" Impurity (Secondary Amine)

The Problem

Symptom: Your LC-MS shows a persistent peak at [2M - NH3]. Diagnosis: You have formed the secondary amine dimer: Bis((6-methoxy-2-methylpyridin-3-yl)methyl)amine.

Mechanism of Failure

During the catalytic hydrogenation of 6-methoxy-2-methylnicotinonitrile , the reaction proceeds through a reactive aldimine intermediate . As the concentration of your desired primary amine product increases, it nucleophilically attacks the unreacted aldimine, condensing to form a secondary imine, which is then reduced to the dimer.

Troubleshooting Protocol
VariableStandard Condition (Fail)Optimized Condition (Pass) Why?
Catalyst 10% Pd/C (Standard)Raney Nickel (Activated) Pd/C is too active for the imine reduction, favoring condensation. Raney Ni binds the amine tighter, preventing attack.
Solvent Methanol7N NH3 in Methanol Excess ammonia pushes the equilibrium back toward the primary amine (Le Chatelier’s principle).
Pressure 1 atm (Balloon)50–60 psi (Parr Shaker) Higher H2 pressure increases the rate of imine reduction relative to the rate of condensation.
Visualizing the Pathway

The following diagram illustrates the "Divergence Point" where the impurity forms.

NitrileReduction Nitrile Nitrile Precursor (R-CN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 Primary Target Primary Amine (R-CH2-NH2) Imine->Primary + H2 (Fast) SecImine Secondary Imine (Impurity Precursor) Imine->SecImine + Primary Amine (- NH3) Dimer Secondary Amine Dimer (Impurity) SecImine->Dimer + H2

Figure 1: The kinetic competition between reduction and condensation. High ammonia concentration blocks the path to 'Secondary Imine'.

Module 2: The "Hydrolysis" Trap (Methoxy Instability)

The Problem

Symptom: The product has become extremely polar, and the characteristic Methoxy singlet (~3.9 ppm) has disappeared from the 1H NMR. Diagnosis: You have cleaved the methyl ether, converting the pyridine to a 2-pyridone (lactam) derivative.

Scientific Causality

The 2-methoxy group on a pyridine ring is electronically similar to an imidate ester. Under strong acidic conditions (often used to extract amines), the nitrogen protonates, activating the C2-position for nucleophilic attack by water. This results in the thermodynamic sink: the 6-methyl-2-pyridone.

Critical Workup Adjustments
  • AVOID: 1M HCl or HBr washes.

  • AVOID: Heating the amine salt in aqueous media.

  • USE: Resin-Based Capture.

    • Step 1: Dissolve crude reaction mixture in MeOH.

    • Step 2: Pass through a Strong Cation Exchange (SCX) cartridge.

    • Step 3: Wash with MeOH (removes non-basic impurities).

    • Step 4: Elute target amine with 2M NH3 in MeOH .

    • Result: This avoids the aqueous acidic phase entirely, preserving the methoxy group.

Module 3: Purification & Isolation Strategy

Since this amine is prone to streaking on silica and instability, "Standard" chromatography is often insufficient.

Method A: The "Salt Crash" (Recommended)

Instead of column chromatography, isolate the product as a stable salt. The Fumarate or Oxalate salts are often crystalline, whereas the HCl salt is hygroscopic and acidic (risking hydrolysis).

Protocol:

  • Dissolve crude oil in a minimal amount of Ethanol or Isopropanol.

  • Add 1.0 equivalent of Fumaric acid dissolved in hot Ethanol.

  • Allow to cool slowly to 4°C.

  • Filter the white precipitate.

    • Validation: Check 1H NMR in D2O. The stoichiometry should be 1:1 or 2:1 (amine:acid) depending on the salt formed.

Method B: Modified Silica Chromatography

If you must run a column, you must deactivate the silica to prevent tailing and degradation.

  • Stationary Phase: Amine-functionalized Silica (NH2-SiO2) is best.

  • Mobile Phase (Standard Silica): DCM : MeOH : NH4OH (90 : 9 : 1).

    • Note: The ammonium hydroxide is critical to keep the pyridine nitrogen deprotonated.

Decision Tree: Purification Logic

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Analysis (DCM/MeOH/NH3) Start->CheckTLC ImpurityCheck Major Impurity? CheckTLC->ImpurityCheck Dimer Dimer Present ImpurityCheck->Dimer Rf ~0.5 (Higher than product) Clean Mostly Clean ImpurityCheck->Clean Single Spot (Rf ~0.2) Column Column Dimer->Column Flash Chromatography (DCM:MeOH:NH4OH) Salt Salt Clean->Salt Crystallization (Fumaric Acid/EtOH) Final Final Column->Final Free Base Oil FinalSalt FinalSalt Salt->FinalSalt Stable Solid

Figure 2: Logic flow for selecting the appropriate purification method based on crude purity.

Frequently Asked Questions (FAQs)

Q: Can I use LiAlH4 to reduce the nitrile instead of Hydrogenation? A: Yes, but proceed with caution. LiAlH4 is a harsh reducing agent. While it avoids the "dimer" problem of catalytic hydrogenation, the workup (Fieser or Rochelle's salt) involves water and potential local heating, which risks hydrolyzing the methoxy group [1]. If you use LAH, keep the quench temperature strictly <0°C.

Q: My product turned yellow/brown overnight. Is it ruined? A: Likely not. Pyridyl methanamines are sensitive to air oxidation (N-oxide formation) or carbonate formation with CO2. Store the free base under Argon in the freezer. If stored as the Fumarate salt, it is stable at room temperature for months.

Q: Why do I see a peak at M+14 in the Mass Spec? A: If you used Methanol/Raney Ni, you might have formed the N-methylated impurity. Methanol can act as an alkylating agent under high temperature/pressure hydrogenation conditions.

  • Fix: Switch solvent to Ethanol or use non-protic solvents like THF (though ammonia solubility is lower in THF).

References

  • Reduction of Nitriles to Amines

    • Source: Organic Chemistry Portal. "Reduction of Nitriles."[1][2][3][4][5][6][7]

    • URL:[Link]

    • Relevance: Validates the use of Raney Nickel and Ammonia to suppress secondary amine formation.[1][3]

  • Stability of 2-Alkoxypyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: Authoritative text confirming the lability of 2-alkoxypyridines in acidic media and their conversion to pyridones.
  • Preventing Secondary Amine Formation

    • Source: ResearchGate Discussion / US P
    • URL:[Link]

    • Relevance: Provides industrial context on using high ammonia pressure to shift equilibrium away
  • Synthesis of Pyridyl Methanamines

    • Source: BenchChem Technical Support.[8]

    • Relevance: General handling and purification protocols for 2-methyl-pyridin-3-yl deriv

Sources

Stability of methoxy-pyridine derivatives under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Methoxy-Pyridine Derivatives

Topic: Stability of Methoxy-Pyridine Derivatives Under Acidic Conditions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are observing unexpected behavior with a methoxy-pyridine building block—perhaps a disappearing peak during acidic workup, a new polar impurity, or low yields during deprotection steps.

The Core Issue: While methoxy groups on benzene rings (anisoles) are generally robust to dilute acids, methoxy-pyridines are not anisoles. The presence of the basic nitrogen atom creates a unique vulnerability. Under acidic conditions, specific isomers (2- and 4-methoxy) are thermodynamically driven to undergo


-demethylation, converting into their corresponding pyridones  (hydroxypyridines).

This guide deconstructs the mechanism, provides troubleshooting workflows, and offers validated protocols to assess stability.

Module 1: The Mechanism (Why is this happening?)

The instability of methoxy-pyridines in acid is driven by two factors: Protonation and Tautomerization .

The Pathway to Pyridone

Unlike benzene, pyridine is basic (


). In acidic media, the nitrogen is protonated first.[1] This pyridinium species is highly electron-deficient, activating the ring toward nucleophilic attack.
  • 2- and 4-Methoxy Isomers: Water or halide ions attack the methyl group (or the ring carbon), cleaving the ether. The resulting intermediate tautomerizes to the Pyridone (Lactam) form, which is thermodynamically favored over the hydroxy-pyridine (Lactim) form.

  • 3-Methoxy Isomer: This isomer cannot tautomerize to a stable neutral lactam without breaking aromaticity. Therefore, it is significantly more stable to aqueous acids and usually requires harsh Lewis acids (e.g.,

    
    ) or concentrated 
    
    
    
    to demethylate.
Visualizing the Degradation Pathway

G Fig 1. Acid-Mediated Hydrolysis of 2-Methoxy-Pyridine to 2-Pyridone Reactant 2-Methoxy-Pyridine Protonated Protonated Intermediate (Activated) Reactant->Protonated + H+ Transition Nucleophilic Attack (H2O / X-) Protonated->Transition Rate Limiting Lactim 2-Hydroxy-Pyridine (Lactim Form) Transition->Lactim - CH3X Product 2-Pyridone (Lactam Form) STABLE SINK Lactim->Product Tautomerization (Fast)

Module 2: Troubleshooting & FAQs

Use this section to diagnose specific experimental failures.

Q1: "I lost my product during an acidic aqueous workup. The organic layer is clean but empty."

Diagnosis: Your product likely hydrolyzed to the pyridone .

  • Reasoning: Pyridones are highly polar and often water-soluble. Unlike the lipophilic methoxy-pyridine, the pyridone will remain in the aqueous phase or precipitate at the interface.

  • Test: Neutralize your aqueous waste layer carefully and check for precipitation or re-extract with a polar solvent (e.g., n-Butanol or DCM/IPA 3:1).

Q2: "I see a new peak in HPLC that is more polar than my starting material."

Diagnosis: This is the Pyridone impurity.

  • Confirmation: Check the UV spectrum. Pyridones have distinct UV absorptions compared to methoxy-pyridines due to the change in conjugation (loss of aromaticity in the classic sense).

  • 2-OMe vs 3-OMe: If you are using a 3-methoxy derivative, this is less likely to be hydrolysis unless you are using extreme conditions (conc. HBr, reflux). Check for other acid-labile groups.

Q3: "Can I use HCl to remove a Boc group on a molecule containing a 2-methoxypyridine?"

Advisory: Proceed with extreme caution.

  • Risk: High. 4M HCl in Dioxane or aqueous HCl can trigger demethylation, especially if heated.

  • Solution: Use TFA (Trifluoroacetic acid) in DCM at

    
    . TFA is strong enough to cleave Boc but generally too weak (and non-nucleophilic) to cleave the methyl ether rapidly.
    

Module 3: Stability Data & Decision Matrix

Not all methoxy-pyridines decay at the same rate. Use this table to predict stability.

Isomer PositionAqueous HCl (RT)Aqueous HCl (Reflux)TFA (DCM)BBr3 / HBrStability Verdict
2-Methoxy Stable (< 24h)Unstable (Hydrolysis)StableCleaves High Risk in hot acid
3-Methoxy StableStableStableCleaves Robust
4-Methoxy Stable (< 12h)Unstable (Hydrolysis)StableCleaves High Risk in hot acid
Decision Tree: Acid Selection

DecisionTree Fig 2. Decision Matrix for Acid Selection with Methoxy-Pyridines Start Start: Acidic Step Required IsomerCheck Isomer Type? Start->IsomerCheck ThreeOMe 3-Methoxy IsomerCheck->ThreeOMe Stable TwoFourOMe 2- or 4-Methoxy IsomerCheck->TwoFourOMe Labile Safe Proceed: Standard Acids OK ThreeOMe->Safe ConditionCheck Temperature? TwoFourOMe->ConditionCheck ConditionCheck->Safe Cold (<20°C) Warning STOP: Use TFA or Cold HCl only ConditionCheck->Warning Heat (>40°C)

Module 4: Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate if your specific derivative can withstand reaction conditions.

  • Preparation: Dissolve 10 mg of substrate in 1 mL of the target solvent (e.g., THF, MeOH).

  • Acid Addition: Add the acid equivalent to your planned reaction (e.g., 5 eq. 4M HCl).

  • Incubation:

    • Vial A: Room Temperature (2 hours).

    • Vial B:

      
       (2 hours).
      
  • Quenching (Critical): Aliquot

    
     into 
    
    
    
    of cold Sat. NaHCO3 .
    • Note: Do not inject acidic samples directly into LCMS; the heat of the column can induce on-column hydrolysis, giving false positives.

  • Analysis: Analyze via LCMS. Look for [M-14]+ peaks (loss of

    
    , indicating demethylation).
    
Protocol B: Recovery of Pyridone (If Hydrolysis Occurs)

If you accidentally hydrolyzed your material and need to identify the byproduct.

  • Take the aqueous layer from the workup.

  • Adjust pH to ~6-7 (the isoelectric point region for many hydroxypyridines).

  • Saturate the aqueous phase with solid NaCl.

  • Extract 3x with n-Butanol or Chloroform/Isopropanol (3:1) .

  • Concentrate the organic layer to recover the pyridone.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridone/Hydroxypyridine tautomerism and reactivity).
  • Makino, K., et al. (2019).[2][3] "Chemoselective Demethylation of Methoxypyridine." Synlett, 30(08), 951-954.[2] (Demonstrates the stability differences and specific reagents for demethylation).

  • Spivey, A. C., & Arseniyadis, S. (2004). "Pyridine Derivatives."[2][3][4][5][6][7] Science of Synthesis, 15, 11-284. (Comprehensive review of pyridine reactivity including ether cleavage).

  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews. (Detailed thermodynamic data on the Lactam-Lactim equilibrium driving the hydrolysis of 2/4-methoxypyridines).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of (6-Methoxy-2-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (6-Methoxy-2-methylpyridin-3-yl)methanamine Molecular Formula: C₈H₁₂N₂O Application: Key intermediate in the synthesis of kinase inhibitors and GPCR ligands.

This guide provides a definitive structural verification protocol for (6-Methoxy-2-methylpyridin-3-yl)methanamine. Unlike standard aliphatic amines, the aminomethyl-pyridine scaffold exhibits significant solvatochromic shifts. This document compares the analytical performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) , demonstrating why DMSO-d₆ is the superior alternative for quantitative validation of the primary amine functionality.

Part 1: Structural Basis of the Spectrum

To accurately interpret the spectrum, one must understand the electronic environment created by the trisubstituted pyridine ring.

  • The Core (Pyridine Ring): The nitrogen atom in the ring induces a magnetic anisotropy that deshields adjacent protons. However, substituents modify this significantly.

  • Electronic Push-Pull:

    • 6-Methoxy Group (+M Effect): A strong electron donor. It significantly shields the proton at position 5 (H5), moving it upfield.

    • 2-Methyl Group (+I Effect): Weakly electron-donating but sterically significant.

    • 3-Aminomethyl Group: The primary analytical target. The -CH₂- protons are diastereotopic in chiral environments but typically appear as a singlet in achiral solvents.

Signal Prediction Logic (Graphviz)

The following diagram illustrates the logic flow for assigning the aromatic signals, distinguishing them from potential regioisomers.

NMR_Assignment_Logic Start Analyze Aromatic Region (6.0 - 8.0 ppm) Count Count Signals Start->Count TwoSignals Two Doublets found? Count->TwoSignals Coupling Check Coupling Constant (J) TwoSignals->Coupling Yes (H4 & H5) Impurity Flag: Impurity or Degradation TwoSignals->Impurity No (Multi-peak/Singlet) Ortho Confirmed: 2,3,6-Substitution (Target Molecule) Coupling->Ortho J ~ 8.0 Hz Meta Rejected: 2,4,6-Substitution (Isomer) Coupling->Meta J ~ 2-3 Hz Shielding Assign H5 (Upfield, ~6.6 ppm) Assign H4 (Downfield, ~7.5 ppm) Ortho->Shielding

Figure 1: Decision tree for verifying the substitution pattern of the pyridine ring based on spin-spin coupling constants.

Part 2: Comparative Analysis – Solvent Selection

The choice of solvent is not merely logistical; it determines the visibility of the key functional group (the primary amine).

Comparison: CDCl₃ (Standard) vs. DMSO-d₆ (Recommended)
FeatureAlternative A: CDCl₃Alternative B: DMSO-d₆ (Recommended)Technical Insight
Amine (-NH₂) Signal Poor. Often broad, flattened, or invisible due to rapid exchange and quadrupole broadening.Excellent. Appears as a distinct broad singlet or triplet (if exchange is slow).DMSO forms H-bonds with the amine protons, slowing chemical exchange and sharpening the peak.
Water Peak Interference ~1.56 ppm (Often overlaps with -NH₂).~3.33 ppm (Distinct from aliphatic signals).[1]Critical for integration accuracy of the amine.
Solubility Moderate. The free base may aggregate.High. Dissolves polar intermediates effectively.Aggregation in CDCl₃ can cause concentration-dependent shifts.
Aromatic Resolution Good.Excellent.DMSO often separates overlapping aromatic signals due to polarity effects.
Quantitative Spectral Data (Reference Table)

Note: Values are calibrated to TMS (0.00 ppm). "s"=singlet, "d"=doublet, "br"=broad.

Proton AssignmentChemical Shift (δ) in CDCl₃Chemical Shift (δ) in DMSO-d₆Multiplicity (J in Hz)
Ar-H4 (Ortho to CH₂)7.457.58d (J ≈ 8.2)
Ar-H5 (Ortho to OMe)6.556.68d (J ≈ 8.2)
-OCH₃ (Methoxy)3.923.86s
-CH₂-NH₂ (Methylene)3.783.65s
-CH₃ (Methyl)2.422.38s
-NH₂ (Amine)1.60 (Broad/Variable) 3.20 - 4.50 (Distinct) br s

Key Takeaway: In CDCl₃, the -NH₂ signal at ~1.60 ppm is unreliable and often integrates poorly due to overlap with the water peak (1.56 ppm). DMSO-d₆ is the required solvent for certifying the presence of the primary amine.

Part 3: Impurity Profiling (Performance vs. Precursors)

In drug development, this amine is often synthesized by reducing 6-methoxy-2-methylnicotinonitrile . Distinguishing the product from the starting material is critical.

Comparative Diagnostic Peaks
CompoundKey Diagnostic Feature (1H NMR)Status
Target Amine Singlet at ~3.65 ppm (-CH₂-N).Pass
Nitrile Precursor Absence of -CH₂- signal. Aromatic protons shifted downfield by ~0.3 ppm due to electron-withdrawing -CN.Fail (Starting Material)
Aldehyde Intermediate Singlet at ~10.0 ppm (-CHO).Fail (Incomplete Reduction)

Part 4: Experimental Protocol

This protocol ensures reproducibility and minimizes "ghost" peaks from solvent impurities.

Workflow Diagram

Experimental_Workflow Sample Sample: 10 mg (Free Base) Prep Prep: Dissolve & Filter (Glass Wool) Sample->Prep Solvent Solvent: 0.6 mL DMSO-d6 + TMS Solvent->Prep Acquire Acquire: 16 Scans (d1 = 10s) Prep->Acquire Process Process: Phase, Baseline, Integrate Acquire->Process

Figure 2: Optimized sample preparation and acquisition workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the (6-Methoxy-2-methylpyridin-3-yl)methanamine.

    • Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS v/v).

    • Critical Step: Agitate until fully dissolved. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause line broadening.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (d1): Set to 10 seconds .

      • Reasoning: The methyl and methoxy protons have long T1 relaxation times. A short delay (e.g., 1s) will saturate these signals, leading to under-integration and incorrect stoichiometry calculations [1].

    • Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling).

  • Processing:

    • Reference the spectrum to the TMS peak at 0.00 ppm (or the residual DMSO pentet at 2.50 ppm if TMS is absent).

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.[1] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Source for pyridine substituent additivity rules).

Sources

FTIR Characterization of Pyridine Primary Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, particularly within kinase inhibitor discovery, the aminopyridine scaffold is ubiquitous. Distinguishing pyridine primary amines (e.g., 2-aminopyridine, 4-aminopyridine) from their carbocyclic analogs (anilines) or aliphatic amines is critical for structural validation and purity assessment.

This guide provides a definitive technical comparison of the FTIR spectral characteristics of pyridine primary amines. Unlike standard aliphatic amines, the pyridine ring introduces significant electronic effects—specifically resonance delocalization and potential tautomerism—that alter vibrational frequencies. This document synthesizes theoretical causality with field-proven experimental protocols to ensure reproducible characterization.

Theoretical Framework: The Electronic Environment

To interpret the spectrum accurately, one must understand the electronic environment affecting the vibrational modes.

Resonance and Bond Order

In 2-aminopyridine (2-AP) and 4-aminopyridine (4-AP), the lone pair on the exocyclic amino nitrogen (


) is delocalized into the electron-deficient pyridine ring.
  • Effect: This increases the double-bond character of the exocyclic

    
     bond.
    
  • Spectral Consequence: The

    
     stretching frequency shifts to a higher wavenumber (
    
    
    
    ) compared to aliphatic amines (
    
    
    ).
Tautomerism and Hydrogen Bonding

While the amino form is the predominant tautomer in the ground state for 2-AP and 4-AP, the potential for amino-imino tautomerism exists, particularly in excited states or specific matrices. More critically, 2-aminopyridine exhibits a unique intramolecular hydrogen bond between the amino hydrogen and the ring nitrogen, which is absent in 3-AP and 4-AP.

  • Spectral Consequence: This intramolecular interaction in 2-AP can broaden

    
     stretching bands and shift them to slightly lower frequencies compared to the "free" amine observed in 3-AP or 4-AP.
    

Comparative Spectral Analysis

The following data compares the three critical classes of primary amines encountered in synthesis.

Table 1: Characteristic Frequency Comparison
Vibrational ModePyridine Primary Amine (e.g., 2-AP)Aromatic Amine (Aniline)Aliphatic Primary Amine Mechanistic Driver

Stretch (Asym)



Hybridization of N (

vs

) and resonance.

Stretch (Sym)



Symmetric vibration; often split by Fermi resonance in 4-AP.

Scissoring (Bend)



Often overlaps with Ring

/

stretching.

Stretch



Critical Diagnostic: High frequency due to partial double bond character.
Ring Breathing


N/ACharacteristic of the cyclic system.
Detailed Region Analysis
The High-Frequency Region (

)

Pyridine amines exhibit the classic primary amine doublet .

  • 2-Aminopyridine: Typically shows sharp bands at

    
     (asymmetric) and 
    
    
    
    (symmetric).
  • 4-Aminopyridine: Often displays Fermi Resonance . The overtone of the bending vibration (

    
    ) interacts with the symmetric stretch, causing peak splitting or intensification not seen in 2-AP or 3-AP.
    
The Fingerprint Region (Isomer Differentiation)

This is the most reliable region for distinguishing between 2-, 3-, and 4-aminopyridine isomers based on Out-of-Plane (OOP)


 bending.
  • 2-Substituted (2-AP): Strong band at

    
     .
    
  • 3-Substituted (3-AP): Strong bands at

    
      and 
    
    
    
    .
  • 4-Substituted (4-AP): Single strong band at

    
     .
    

Decision Logic for Spectral Assignment

The following diagram illustrates the logical flow for confirming a pyridine primary amine structure using FTIR data.

SpectralLogic Start Unknown Spectrum Analysis CheckNH Check 3500-3300 cm⁻¹ Is there a Doublet? Start->CheckNH IsPrimary Primary Amine Indicated CheckNH->IsPrimary Yes (Doublet) IsSecTert Secondary/Tertiary Amine CheckNH->IsSecTert No (Singlet/None) CheckCN Check C-N Stretch (1280-1340 cm⁻¹) IsPrimary->CheckCN IsAromatic Aromatic/Heterocyclic Amine (High Frequency C-N) CheckCN->IsAromatic Strong Band >1280 IsAliphatic Aliphatic Amine (< 1250 cm⁻¹) CheckCN->IsAliphatic Weak/Med Band <1250 CheckFingerprint Check OOP Region (850-700 cm⁻¹) IsAromatic->CheckFingerprint Res2AP 2-Aminopyridine (780-740 cm⁻¹) CheckFingerprint->Res2AP Band @ ~760 Res4AP 4-Aminopyridine (~820 cm⁻¹) CheckFingerprint->Res4AP Band @ ~820 Res3AP 3-Aminopyridine (820-770 & 730-690 cm⁻¹) CheckFingerprint->Res3AP Multi-bands

Figure 1: Decision tree for assigning aminopyridine isomers based on FTIR spectral features.

Experimental Protocol: Validated Workflow

Aminopyridines are hygroscopic and can form carbonates upon prolonged exposure to air. The following protocol minimizes environmental artifacts.

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Why: Minimal sample prep prevents hydration; ease of cleaning.

  • Alternative: KBr Pellet .

    • Why: Higher resolution for weak overtones; better for publication-quality spectra if prepared in a dry box.

    • Risk: KBr is hygroscopic; water bands (

      
       broad) can obscure the 
      
      
      
      doublet.
Step-by-Step ATR Protocol
  • System Validation:

    • Run a background scan (air) with 32 scans at

      
       resolution.
      
    • Verify the energy throughput is within nominal range.

  • Crystal Cleaning:

    • Clean crystal with Isopropanol (IPA). Do not use acetone if analyzing amines, as trace acetone can react to form imines (Schiff bases) on the crystal surface, creating artifact peaks at

      
      .
      
  • Sample Application:

    • Place

      
       of solid aminopyridine on the crystal.
      
    • Apply pressure using the anvil until the force gauge reads optimum (usually

      
      ).
      
  • Acquisition:

    • Scan range:

      
      .
      
    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Resolution:

      
       (critical to resolve the 
      
      
      
      doublet).
  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required).

    • Baseline correct only if necessary (linear).

Workflow Prep Crystal Cleaning (Use IPA, No Acetone) Bg Background Scan (Air, 32 scans) Prep->Bg Sample Sample Load (High Pressure Contact) Bg->Sample Scan Acquisition (64 scans, 2 cm⁻¹ res) Sample->Scan Process ATR Correction & Peak Picking Scan->Process

Figure 2: Optimized ATR-FTIR workflow for aminopyridine analysis.

Troubleshooting & Common Artifacts

ObservationProbable CauseCorrective Action
Broad hump at

Sample HydrationDry sample in desiccator or vacuum oven. Aminopyridines are hygroscopic [1].
Split Symmetric

peak
Fermi ResonanceNormal for 4-aminopyridine. Do not interpret as an impurity.
Peak at

Atmospheric

Poor background subtraction. Re-run background.
Shifted Ring Modes (

)
Salt FormationSample may be protonated (e.g., HCl salt). Free base and salt spectra differ significantly.

References

  • Arnaudov, M. G., et al. (2004).[1] "A reducing-difference IR-spectral study of 4-aminopyridine." Central European Journal of Chemistry, 2(4), 589–597.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard Reference for General Amine/Pyridine Assignments).
  • Jose, S. P., & Mohan, S. (2006). "Vibrational spectra and normal coordinate analysis of 2-aminopyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 205-209.
  • NIST Chemistry WebBook. "2-Pyridinamine Infrared Spectrum." National Institute of Standards and Technology.

  • Specac Application Notes. "Interpreting Infrared Spectra: Amines."

Sources

HPLC Method Development for Pyridine Amine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine amines (aminopyridines) represent a critical class of intermediates in pharmaceutical synthesis, yet they pose notorious challenges for reversed-phase chromatography. Their basicity (pKa ~6–9) and polarity often result in severe peak tailing, poor retention, and loadability issues on traditional silica platforms.

This guide objectively compares three method development strategies: Traditional Low-pH C18 , Ion-Pairing Chromatography (IPC) , and the modern gold standard, High-pH Stable Hybrid Particle Technology .

The Verdict: While IPC offers resolution, it compromises system hygiene and MS-compatibility. High-pH Hybrid Technology emerges as the superior approach, offering the highest retention, optimal peak symmetry, and full MS-compatibility by neutralizing the analyte in the mobile phase.

Part 1: The Scientific Challenge

The "Silanol Trap"

The fundamental difficulty in analyzing pyridine amines lies in the interaction between the analyte's basic nitrogen and the stationary phase.

  • Ionization State: At standard acidic pH (2–3), pyridine amines are fully protonated (

    
    ).
    
  • Silanol Activity: While modern columns are "base-deactivated," residual silanols (

    
    ) on the silica surface can ionize to 
    
    
    
    above pH 3.5.
  • The Interaction: The positively charged analyte undergoes secondary ion-exchange interactions with the negatively charged silanols. This "drag" effect causes the characteristic "shark-fin" tailing.

Visualization: The Silanol Interaction Mechanism

The following diagram illustrates why traditional low-pH methods fail to produce symmetrical peaks for basic amines.

SilanolEffect Figure 1: Mechanism of Secondary Silanol Interactions at Low pH Analyte Pyridine Amine (Protonated BH+) Ligand C18 Ligand (Hydrophobic) Analyte->Ligand Primary Retention (Weak for polar BH+) Silanol Residual Silanol (Ionized Si-O-) Analyte->Silanol Secondary Interaction (Strong Ionic Attraction) Peak Resulting Peak: Severe Tailing Ligand->Peak Separation Mechanism Silanol->Peak Causes Kinetic Lag

Part 2: Comparative Analysis of Methodologies

We evaluated three distinct approaches for the purity analysis of a representative analyte, 2-Aminopyridine (pKa 6.86) .

Method A: Traditional C18 (Low pH)
  • Conditions: C18 Silica (3.5 µm), 0.1% Formic Acid (pH 2.7).

  • Mechanism: Analyte is ionized (

    
    ). Retention relies solely on the hydrophobic interaction of the charged species.
    
  • Performance: Poor. The charged analyte is too polar for the C18 chain, resulting in early elution (

    
    ) and significant tailing due to silanol overload.
    
Method B: Ion-Pairing Chromatography (IPC)
  • Conditions: C18 Silica, Octanesulfonic Acid (OSA) additive, pH 2.5.

  • Mechanism: The negatively charged sulfonate pairs with the positive amine, forming a neutral complex that retains well on C18.

  • Performance: Good peak shape and retention.

  • Drawbacks: "The Ghost in the Machine." IPC reagents permanently modify the column, require hours to equilibrate, and suppress ionization in LC-MS, making them unsuitable for modern impurity profiling.

Method C: High-pH Hybrid Technology (Recommended)[2]
  • Conditions: Hybrid-Silica (e.g., BEH/CSH), 10mM Ammonium Bicarbonate (pH 10.5).

  • Mechanism: At pH 10.5 (2 units above pKa), the pyridine amine is neutral (

    
    ).
    
  • Performance: Superior. The neutral molecule interacts strongly with the C18 ligand (high retention) and is repelled by any residual silanols.

Quantitative Performance Matrix

The following data summarizes the performance of 2-Aminopyridine across the three methods.

ParameterMethod A: Low pH C18Method B: Ion-PairingMethod C: High pH Hybrid
Mobile Phase pH 2.7 (Formic Acid)2.5 (OSA)10.5 (

)
Analyte State Ionized (

)
Ion-Paired (Neutral)Neutral (Free Base)
Retention Factor (

)
0.8 (Elutes in void)4.56.2
Tailing Factor (

)
2.4 (Fail)1.11.05 (Perfect)
MS Compatibility ExcellentPoor (Suppression) Excellent
Column Life HighMediumHigh (Hybrid only)

Part 3: Optimized Protocol (High-pH Hybrid)

This protocol utilizes Ethylene-Bridged Hybrid (BEH) particles, which replace unstable Si-O bonds with Si-C bonds, allowing operation up to pH 12 without column dissolution.

Reagents & Mobile Phase Preparation[3][4][5][6]
  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate.

    • Procedure: Dissolve 0.79 g of

      
       in 1L of HPLC-grade water. Adjust pH to 10.5 using 25% Ammonium Hydroxide (
      
      
      
      ). Filter through 0.2 µm membrane.
    • Note: Do not use sodium/potassium salts if using LC-MS.

  • Organic (Mobile Phase B): 100% Acetonitrile (MeCN).

    • Why MeCN? Methanol can degrade silica hybrid stability at very high pH and temperatures >40°C.

Instrument Configuration
  • Column: Hybrid C18 (e.g., BEH C18 or similar), 150 x 4.6 mm, 3.5 µm or 2.5 µm.

  • Temperature: 30°C (Avoid >40°C at pH 10 to prolong column life).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV 254 nm (Pyridine ring absorption).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.03070Linear
12.0595Wash
12.1955Re-equilibration
17.0955End
Method Development Logic Flow

Use this decision tree to adapt the method for specific pyridine derivatives.

MethodLogic Figure 2: Method Development Decision Tree for Basic Analytes Start Start: Pyridine Amine Analysis CheckPKa Determine Analyte pKa (Usually 6.0 - 9.0) Start->CheckPKa Decision Select pH Strategy CheckPKa->Decision LowPH Low pH (pH 2-3) Analyte Ionized Decision->LowPH Standard Silica HighPH High pH (pH 10-11) Analyte Neutral Decision->HighPH Hybrid Column LowPH_Res Result: Low Retention High Tailing LowPH->LowPH_Res HighPH_Res Result: High Retention Symmetrical Peaks HighPH->HighPH_Res Action1 Req. HILIC or Ion-Pairing (Not Recommended) LowPH_Res->Action1 Action2 Proceed to Optimization (Gradient/Temp) HighPH_Res->Action2

Part 4: Trustworthiness & Self-Validation (SST)

A robust method must be self-validating. Implement the following System Suitability Test (SST) criteria before every sample set to ensure data integrity.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Why? An increase in tailing indicates column aging (voiding) or incorrect pH preparation (analyte becoming protonated).

  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity.
  • Retention Time Precision:

    
     RSD over 6 injections.
    
    • Note: At pH 10, temperature control is vital. A

      
       fluctuation can shift pKa/ionization equilibrium significantly if the pH is near the pKa.
      

Troubleshooting Tip: If retention times drift earlier, check the pH of the aqueous buffer. Ammonium bicarbonate is volatile; fresh buffer should be prepared daily.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Application Note. Link

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Technical Guide. Link

  • Neue, U. D., et al. (1999). Peak Shape of Basic Compounds in Reversed-Phase HPLC. Advances in Chromatography. Link

  • Dolan, J. W. (2008). Ion Pairing — Blessing or Curse?. LCGC International. Link

Sources

Comparative Guide: Reactivity of 3-Aminomethyl vs. 4-Aminomethyl Pyridines

[1][2]

Executive Summary

In drug discovery and ligand synthesis, the choice between 3-(aminomethyl)pyridine (3-AMP) and 4-(aminomethyl)pyridine (4-AMP) is rarely arbitrary.[1] While they are structural isomers, their electronic environments differ significantly, dictating their reaction rates and stability.[1][2][3]

  • The Bottom Line: 3-AMP is the superior nucleophile and stronger base.[1][2] It behaves similarly to a meta-substituted benzylamine, retaining higher electron density at the primary amine.

  • The Alternative: 4-AMP is less nucleophilic due to the strong electron-withdrawing nature of the pyridine nitrogen at the para position. However, it offers unique advantages in metal coordination geometry and is often used when a slightly more acidic ammonium species is required for solubility or specific enzyme interactions (e.g., amine oxidase inhibitors).[1][2]

Electronic & Structural Analysis[1][4]

To understand the reactivity differences, we must look beyond the functional group and analyze the heterocyclic ring's influence.[2][3]

The Pyridine Influence

The pyridine nitrogen is electron-withdrawing.[1][2] However, the mechanism of this withdrawal depends on the position of the substituent:

  • 4-Position (Para-like): The ring nitrogen exerts both a strong Inductive effect (-I) and a Resonance effect (-R). Resonance structures can be drawn where the ring nitrogen accepts electron density from the ring carbons, effectively placing a partial positive charge on the C4 carbon.[2][3] This "pulls" electrons away from the aminomethyl group, lowering the energy of the lone pair on the exocyclic amine.[3]

  • 3-Position (Meta-like): The substituent experiences the Inductive effect (-I) but is largely insulated from the Resonance effect. You cannot draw a stable resonance structure that places a positive charge on the C3 carbon directly adjacent to the nitrogen.[2] Consequently, the exocyclic amine retains more electron density.[2][3]

Physicochemical Comparison
Feature3-(aminomethyl)pyridine (3-AMP)4-(aminomethyl)pyridine (4-AMP)Consequence
Structure Meta-analogPara-analog3-AMP is sterically "kinked"; 4-AMP is linear.[1]
pKa (Amine) ~8.8 - 8.9~8.5 - 8.73-AMP is the stronger base.[1]
pKa (Pyridine) ~4.9~5.24-AMP ring N is slightly more basic due to distance from the ammonium cation.[1]
Nucleophilicity Higher (

)
Lower (

)
3-AMP reacts faster with electrophiles.[1]
C-H Acidity LowerHigher4-AMP methylene protons are more acidic (potential for side reactions).[2]

Visualizing the Electronic Difference

The following diagram illustrates the electron withdrawal pathways that render 4-AMP less nucleophilic than 3-AMP.

ElectronicEffectscluster_3AMP3-(aminomethyl)pyridine (3-AMP)cluster_4AMP4-(aminomethyl)pyridine (4-AMP)node3Pos 3: Inductive (-I) Onlyamine3Primary Amine (-NH2)High Electron Densitynode3->amine3Weak WithdrawalComparisonReactivity Consequence:3-AMP > 4-AMPamine3->Comparisonnode4Pos 4: Inductive (-I) + Resonance (-R)amine4Primary Amine (-NH2)Reduced Electron Densitynode4->amine4Strong Withdrawalamine4->Comparison

Figure 1: Mechanistic comparison of electron withdrawal effects. The 4-position suffers from resonance withdrawal, reducing the nucleophilicity of the primary amine.

Experimental Case Studies

Case Study A: Nucleophilic Acylation (Kinetics)

In a direct competition reaction with an electrophile (e.g., Benzoyl Chloride or Acetic Anhydride), 3-AMP will be the kinetic product.[1][3]

  • Mechanism: The lone pair on the 3-AMP nitrogen is more available.[1][2]

  • Implication: If you are synthesizing a library and require consistent yields across isomers, 4-AMP reactions may require longer reaction times, higher temperatures, or a stronger base (like DIPEA) to drive the reaction to completion compared to 3-AMP.[1][3]

Case Study B: Metal Chelation (Coordination Chemistry)

Both molecules act as bidentate ligands (binding through both the pyridine N and the amine N).[1][2]

  • 3-AMP: Forms a 5-membered chelate ring with a "bite angle" that often favors distorted octahedral geometries.[1]

  • 4-AMP: Due to the para-substitution, it cannot chelate a single metal center effectively as a bidentate ligand (the nitrogen atoms point in opposite directions). Instead, 4-AMP acts as a bridging ligand , connecting two metal centers to form Metal-Organic Frameworks (MOFs) or coordination polymers.[3]

Standardized Protocol: Competitive Reactivity Assay

To empirically verify the reactivity difference in your specific matrix, use this self-validating competitive assay. This eliminates solvent/temperature variables by reacting both isomers in the same vessel.[2]

Objective

Determine the relative nucleophilic reaction rate (

Materials
  • Substrates: 3-(aminomethyl)pyridine, 4-(aminomethyl)pyridine.[1][4]

  • Electrophile: Phenyl isocyanate (highly reactive) or Acetic anhydride (moderate).[1][2]

  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    (for in-situ NMR monitoring).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).[1]

Workflow
  • Preparation: Dissolve 0.1 mmol of 3-AMP and 0.1 mmol of 4-AMP in 1.0 mL of solvent.

  • Baseline: Add 0.1 mmol of Internal Standard. Take a

    
     NMR spectrum (
    
    
    ).[2]
    • Note: Identify the methylene (

      
      ) peaks.[2] They will have distinct chemical shifts (3-AMP 
      
      
      3.8 ppm; 4-AMP
      
      
      3.9 ppm).
  • Initiation: Add 0.1 mmol (0.5 equivalents relative to total amine) of Electrophile.

    • Crucial: We use a limiting amount of electrophile to force the amines to compete.[2]

  • Reaction: Vortex for 5 minutes at Room Temperature.

  • Analysis: Take a second

    
     NMR spectrum.
    
  • Calculation: Integrate the product amide peaks vs. the remaining starting material peaks.

Expected Result

You will observe a higher conversion of 3-AMP to its amide product, confirming its superior nucleophilicity.[1][3]

Experimental Workflow Diagram

ProtocolStep11. Mix Isomers(1:1 Ratio)Step22. Add LimitingElectrophile (0.5 eq)Step1->Step2Step33. CompetitiveReactionStep2->Step3 Vortex 5 minStep44. NMR Analysis(Integrate CH2 peaks)Step3->Step4ResultResult:3-AMP Product >4-AMP ProductStep4->Result Calculate k_rel

Figure 2: Competitive assay workflow to determine relative nucleophilicity.

References

  • NIST Chemistry WebBook. 3-Picolylamine (3-Aminomethylpyridine) Spectral and Thermochemical Data.[1][2] National Institute of Standards and Technology.[2] Link

  • Mayr, H., et al. (2018).[2][3] Nucleophilicity Trends of Amines: Correlations with Basicity.[1][2][5] Master Organic Chemistry.[2] Link

  • Williams, R. (2022).[1][2][3] pKa Data of Organic Nitrogen Compounds. Organic Chemistry Data.[2][6] Link

  • Vertex Pharmaceuticals. (2010).[2] Design and Synthesis of Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters.[2] Link

  • Sigma-Aldrich. 3-Picolylamine Product Specification and Reactivity Data.[1][2]Link

Comparative Guide: 13C NMR Chemical Shifts of the 2-Methyl-6-Methoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-methyl-6-methoxypyridine scaffold is a privileged substructure in modern drug discovery, frequently serving as a bioisostere for 1,3-disubstituted benzenes in kinase inhibitors and GPCR ligands. Its unique electronic profile—combining a basic nitrogen, a lipophilic methyl group, and a polar methoxy ether—modulates solubility and metabolic stability (microsomal clearance).

However, structural validation of this scaffold presents a specific analytical challenge: differentiating the desired O-alkylated pyridine from the thermodynamically stable N-alkylated pyridone byproduct during synthesis.

This guide provides a definitive comparative analysis of the 13C NMR chemical shifts for 2-methyl-6-methoxypyridine, benchmarking it against its mono-substituted precursors and its N-alkylated isomer.

Mechanistic Framework: Electronic Perturbations

To interpret the chemical shifts accurately, one must understand the electronic "push-pull" dynamics of the pyridine ring.

  • The Nitrogen Sink (-I, -M): The pyridine nitrogen is highly electronegative, deshielding the

    
    -carbons (C2/C6) significantly (~150 ppm baseline).
    
  • Methoxy Group (+M > -I): Acts as a strong resonance donor. While it deshields the attached carbon (ipso) via induction, it significantly shields the ortho (C3) and para (C5) positions via resonance.

  • Methyl Group (+I): A weak inductive donor. It causes a predictable deshielding (~+9 ppm) at the point of attachment and minor shielding at adjacent carbons.

Visualization: Electronic Assignment Logic

The following diagram illustrates the logical flow for assigning these signals, prioritizing the distinct electronic environments created by the heteroatom and substituents.

AssignmentLogic Start Unknown Sample Step1 1. Check Alkyl Region (20-60 ppm) Start->Step1 Decision O-Me vs N-Me? Step1->Decision Step2 2. Identify Quaternary Carbons (150-170 ppm) Step3 3. Analyze Aromatic CH (100-145 ppm) Step2->Step3 ResultA Target: 2-Me-6-OMe (OMe ~53 ppm) Decision->ResultA 53-54 ppm ResultB Impurity: N-Methyl Pyridone (N-Me ~36 ppm) Decision->ResultB 30-40 ppm ResultA->Step2

Figure 1: Decision tree for distinguishing the target scaffold from common synthetic isomers based on 13C NMR alkyl shifts.

Comparative Data Analysis

The following data sets were compiled using standard CDCl3 solvent references (77.16 ppm).

Table 1: Stepwise Substituent Effects (Additivity)

This table isolates the contribution of each functional group, allowing researchers to validate the "additive" nature of the shifts in the target molecule.

Carbon PositionPyridine (Baseline)2-Methylpyridine (Precursor A)2-Methoxypyridine (Precursor B)Target: 2-Methyl-6-Methoxypyridine
C2 (ipso-OMe) 149.9158.3 (C-Me)164.0 163.5
C6 (ipso-Me) 149.9149.3 (C-H)147.3 (C-H)156.9
C3 (ortho to OMe) 123.6120.8111.0108.2
C5 (ortho to Me) 123.6122.8116.3116.0
C4 (meta) 135.7136.2138.2139.1
Methoxy (-OCH3) 53.353.2
Methyl (-CH3) 24.524.4

Key Diagnostic Signals:

  • C2 (163.5 ppm): The most deshielded signal. The convergence of the electronegative Nitrogen and the Oxygen atom creates a distinct low-field peak.

  • C3 (108.2 ppm): The most shielded aromatic signal. This is the "fingerprint" of the methoxy group donating electron density into the ring ortho position.

  • C6 (156.9 ppm): Differentiates the target from 2-methoxypyridine. The addition of the methyl group shifts this carbon downfield by ~9 ppm (from 147.3 to 156.9).

Table 2: The Critical Comparison (O-Alkylation vs. N-Alkylation)

In drug synthesis, alkylating 2-hydroxy-6-methylpyridine often yields a mixture of the desired pyridine and the undesired pyridone. 13C NMR is the superior method for quantification.

FeatureTarget (O-Isomer) Alternative (N-Isomer) Shift Difference
Structure Pyridine Ring2-Pyridone (Cyclic Amide)
Methyl Shift ~53.2 ppm (-OCH3) ~35-40 ppm (-NCH3) Δ ~15 ppm
Carbonyl/C2 ~163.5 ppm (C-O aromatic)~165.0 ppm (C=O amide)Δ < 2 ppm (Unreliable)
C3/C5 Pattern Distinct (108 vs 116 ppm)More symmetric alkene character

Experimental Protocol: High-Fidelity Acquisition

Quaternary carbons (C2 and C6) in this scaffold possess long spin-lattice relaxation times (


), often exceeding 5-10 seconds. Standard rapid-scanning protocols will result in these peaks being invisible or non-integrable.
Optimized 13C NMR Workflow

Objective: Quantitative detection of quaternary carbons.

  • Sample Prep:

    • Dissolve 10-20 mg of compound in 0.6 mL CDCl3 .

    • Optional: If

      
       is problematic, add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)3]  as a relaxation agent.
      
  • Instrument Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for quantitative integration) or Standard Power-Gated (for structural ID).

    • Relaxation Delay (d1): Set to 3.0 - 5.0 seconds . (Standard is often 1.0s, which is insufficient for C2/C6).

    • Pulse Width: 30° or 45° pulse angle (avoids saturation).

    • Scans (ns): Minimum 512 scans for S/N > 50:1 on quaternary carbons.

  • Solvent Considerations:

    • CDCl3: Recommended for sharp peaks and standard library comparison.

    • DMSO-d6: Use only if solubility is poor. Note that DMSO will shift the C2/C6 peaks slightly downfield (+1-2 ppm) due to hydrogen bonding with the pyridine nitrogen.

Visual Workflow: Signal Validation

ProtocolFlow Input Purified Sample ParamSet Set d1 = 5.0s Pulse = 30 deg Input->ParamSet Acquire Acquire 13C (512 scans) ParamSet->Acquire Check Are C2/C6 Visible? Acquire->Check Success Process & Assign Check->Success Yes Fail Add Cr(acac)3 or Increase d1 Check->Fail No Fail->Acquire

Figure 2: Optimization loop for acquiring quaternary carbon signals in substituted pyridines.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 13C NMR of 2-methoxy-6-methylpyridine (SDBS No. 7041). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for general pyridine substituent additivity rules).
  • PubChem. (2023). Compound Summary: 2-Methoxy-6-methylpyridine (CID 5324773).[1] National Library of Medicine. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Sources

Validating the Structure of (6-Methoxy-2-methylpyridin-3-yl)methanamine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating structure of (6-Methoxy-2-methylpyridin-3-yl)methanamine intermediates Content Type: Publish Comparison Guides

Executive Summary: The Regiochemical Challenge

(6-Methoxy-2-methylpyridin-3-yl)methanamine (CAS 1242259-99-9) is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the specific arrangement of the 2-methyl and 6-methoxy groups dictates binding affinity.

The core challenge in synthesizing and validating this molecule is regiochemical ambiguity . The pyridine ring's electron-deficient nature allows for nucleophilic aromatic substitution (


) at both the 2- and 6-positions depending on the starting material. A common error involves misidentifying the 2-methoxy-6-methyl  isomer as the target 6-methoxy-2-methyl  analog. These isomers have identical mass (LC-MS) and very similar 1H NMR profiles, making them indistinguishable without advanced 2D NMR techniques.[1]

This guide compares the "Standard" synthetic route against "Alternative" high-risk routes, providing a self-validating analytical protocol to ensure structural integrity.

Strategic Synthesis Selection: Route Comparison

To validate the structure, one must first understand the genesis of potential impurities.[1] We compare the two primary routes to the key nitrile intermediate.

Comparative Analysis of Synthetic Routes
FeatureRoute A (Recommended) Route B (High Risk)
Starting Material 6-Chloro-2-methylnicotinonitrile 2-Chloro-6-methylnicotinonitrile
Reaction

with NaOMe

with NaOMe
Product 6-Methoxy-2-methylnicotinonitrile 2-Methoxy-6-methylnicotinonitrile
Risk Profile Low. The 2-methyl group sterically hinders attack at C2, directing methoxylation to C6.Critical. Yields the wrong regioisomer.
Validation NOE between OMe and H-5 (Ring).NOE between OMe and H-3 (or CN group proximity).
Visualizing the Divergence

The following diagram illustrates how selecting the wrong chloropyridine precursor leads to a "Silent Isomer" that fails in biological assays despite passing standard LC-MS checks.

SynthesisPathways Start_Correct Precursor A: 6-Chloro-2-methylnicotinonitrile Reagent NaOMe / MeOH (S_NAr) Start_Correct->Reagent Start_Wrong Precursor B: 2-Chloro-6-methylnicotinonitrile Start_Wrong->Reagent Inter_Correct Target Intermediate: 6-Methoxy-2-methylnicotinonitrile Reagent->Inter_Correct Route A Inter_Wrong Silent Isomer: 2-Methoxy-6-methylnicotinonitrile Reagent->Inter_Wrong Route B Final_Correct Target Product: (6-Methoxy-2-methylpyridin-3-yl) methanamine Inter_Correct->Final_Correct Reduction (CoCl2/NaBH4) Final_Wrong Inactive Isomer Inter_Wrong->Final_Wrong Reduction

Figure 1: Divergent synthetic pathways showing the origin of the regioisomeric impurity.

Structural Validation Methodologies

Standard 1H NMR is often insufficient because the chemical shifts of the methyl and methoxy groups in both isomers are nearly identical (


 2.4-2.6 for Me, 

3.9-4.0 for OMe).

The Self-Validating Protocol: You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY to confirm the spatial arrangement of the substituents.

Analytical Comparison: Target vs. Alternative Isomer
Diagnostic SignalTarget: 6-Methoxy-2-methyl Alternative: 2-Methoxy-6-methyl
OMe Signal (

3.9 ppm)
Strong NOE with H-5 (Ring proton). Reason: OMe at C6 is adjacent to C5-H.Strong NOE with C3-Substituent . Reason: OMe at C2 is adjacent to the C3-CN/CH2NH2 group.
Me Signal (

2.5 ppm)
Strong NOE with C3-Substituent . Reason: Me at C2 is adjacent to C3.Strong NOE with H-5 . Reason: Me at C6 is adjacent to C5-H.
Aromatic Coupling H-4 and H-5 show ortho coupling (

Hz).
H-4 and H-5 show ortho coupling (

Hz).
Validation Workflow Diagram

This logic gate ensures no incorrect isomer proceeds to the expensive reduction step.

ValidationLogic Start Crude Intermediate Isolated Step1 1H NMR (Are signals present?) Start->Step1 Step2 NOE Experiment Irradiate OMe (~3.9 ppm) Step1->Step2 Yes Decision NOE observed with Ring H-5? Step2->Decision Result_Pass PASS: 6-Methoxy-2-methyl Confirmed Decision->Result_Pass Yes Result_Fail FAIL: 2-Methoxy-6-methyl Isomer Detected Decision->Result_Fail No (NOE with C3 group)

Figure 2: NOE-based logic gate for structural confirmation.

Detailed Experimental Protocols

These protocols are designed to minimize common impurities such as the "dimer" (secondary amine) formed during nitrile reduction.

Step 1: Regioselective Methoxylation ( )

Objective: Synthesize 6-methoxy-2-methylnicotinonitrile.

  • Setup: Charge a dry flask with 6-chloro-2-methylnicotinonitrile (1.0 equiv) and anhydrous MeOH (10 V).

  • Reagent Addition: Add Sodium Methoxide (NaOMe) (1.1 equiv) portion-wise at 0°C.

    • Causality: Low temperature prevents side reactions on the nitrile group.

  • Reaction: Reflux for 4 hours. Monitor by TLC (Hex:EtOAc 4:1). The product is more polar than the starting chloride.

  • Workup: Concentrate MeOH. Resuspend residue in water. Extract with EtOAc.

  • Validation Check: Perform the NOE experiment described in Section 3 before proceeding.

Step 2: Cobalt-Catalyzed Reduction to Methanamine

Objective: Reduce nitrile to primary amine without over-reduction or dimerization. Alternative Comparison: Unlike Raney Ni (which requires high pressure H2) or LAH (which is harsh), the CoCl2/NaBH4 system is chemoselective and minimizes secondary amine formation.[1]

  • Solvation: Dissolve the validated nitrile (1.0 equiv) in MeOH (15 V).

  • Catalyst Loading: Add

    
     (1.5 equiv).[1] The solution will turn deep purple.
    
  • Reduction: Add

    
     (5.0 equiv) portion-wise at 0°C.
    
    • Caution: Vigorous gas evolution (

      
      ).
      
    • Mechanism:[1][2][3][4] In-situ formation of Cobalt Boride (

      
      ) acts as the active hydrogenation catalyst.
      
  • Quench: Once the black precipitate forms and gas evolution ceases (approx 2h), quench with

    
     HCl (carefully) to destroy residual borohydride and solubilize cobalt salts.
    
  • Isolation: Basify to pH >12 with NaOH. Extract with DCM.

    • Note: The amine is highly soluble in DCM/MeOH mixtures.

  • Purification: If "dimer" impurity (

    
    ) is observed by LC-MS, purify via amine-functionalized silica or recrystallize the HCl salt from iPrOH.
    

References

  • Vertex Pharmaceuticals. (2018). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2025). Product Specification: (6-Methoxypyridin-2-yl)methanamine.

  • Organic Syntheses. (1954).[5] 2-Chloronicotinonitrile Preparation (Analogous Precursor). Org. Synth. 1954, 34,[1] 19.

  • SpectraBase. (2025).[6][7] NMR Data for 2-Methoxy-6-methylpyridine (Isomer Comparison).

Sources

UV-Vis Absorption of Methoxy-Pyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption properties of methoxy-substituted pyridines, designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary

Methoxy-substituted pyridines exhibit distinct ultraviolet absorption profiles driven by the interplay between the electron-deficient pyridine ring and the electron-donating methoxy (-OCH


) group. The position of the substituent (ortho, meta, or para) dictates the magnitude of the bathochromic (red) shift and hyperchromic (intensity) effect.

Quick Reference Data (Typical values in Ethanol/Methanol):

Compound

(nm)

Electronic CharacterpKa (approx)
Pyridine 2573.5Reference Heterocycle5.23
2-Methoxypyridine 2693.6Ortho-Effect (Inductive/Resonance)3.28
3-Methoxypyridine 2743.5Meta-Effect (Inductive dominant)4.90
4-Methoxypyridine 245, 2763.3, 4.1Para-Effect (Strong Resonance)6.62

Note: Values are solvent-dependent. 4-Methoxypyridine shows the most significant deviation due to strong "push-pull" resonance character.

Mechanistic Foundation: Electronic Transitions

To interpret the spectra, one must understand the molecular orbital (MO) perturbations caused by the methoxy group.

The Transitions

Pyridine displays two primary transitions in the near-UV:

  • 
     (B-band):  Allowed transition, high intensity (
    
    
    
    ). Corresponds to the
    
    
    band in benzene.
  • 
     (R-band):  Forbidden transition, low intensity, often appears as a weak shoulder or tail on the long-wavelength side (~270-290 nm). Involves the non-bonding lone pair on Nitrogen.
    
The Auxochromic Effect

The methoxy group acts as an auxochrome via two competing mechanisms:

  • Inductive Effect (-I): The electronegative Oxygen withdraws electron density through the

    
    -framework. This stabilizes the ground state (lowers HOMO), theoretically causing a blue shift (hypsochromic).
    
  • Mesomeric Effect (+M): The lone pair on Oxygen donates electron density into the

    
    -system. This raises the HOMO energy significantly more than the LUMO, narrowing the energy gap (
    
    
    
    ) and causing a Red Shift (Bathochromic) .

In UV-Vis, the +M effect dominates , resulting in a net redshift for all isomers compared to unsubstituted pyridine.

Positional Isomerism Logic
  • 4-Methoxy (Para): Direct conjugation between the O-donor and the N-acceptor. This creates a "push-pull" system (though weaker than nitroanilines), maximizing the delocalization length and resulting in the largest spectral shifts and intensity increases.

  • 2-Methoxy (Ortho): Similar resonance capabilities to the 4-position, but steric hindrance and strong inductive withdrawal from the adjacent nitrogen dampen the effect slightly compared to the para isomer.

  • 3-Methoxy (Meta): The "mismatched" isomer. Resonance structures cannot place the negative charge on the Nitrogen atom. The electronic perturbation is similar to anisole (methoxybenzene) rather than a push-pull heterocycle.

ElectronicEffects cluster_isomers Positional Impact Methoxy Methoxy Group (-OCH3) Ring Pyridine Ring Methoxy->Ring +M (Resonance) Dominated Methoxy->Ring -I (Inductive) Orbitals Orbital Perturbation Ring->Orbitals Increases e- Density Shift Spectral Result Orbitals->Shift HOMO Energy ↑ Gap ↓ Red Shift Para 4-Position: Direct Conjugation (Strongest) Orbitals->Para Meta 3-Position: No N-Conjugation (Weakest) Orbitals->Meta Ortho 2-Position: Inductive/Steric Interference

Figure 1: Mechanistic flow of electronic effects leading to spectral shifts.

Comparative Analysis

Spectral Profiles

The following table details the expected spectral behavior in a polar solvent (e.g., Methanol).

FeaturePyridine2-Methoxypyridine3-Methoxypyridine4-Methoxypyridine
Primary

~257 nm~269 nm~274 nm~276 nm (Band I)
Secondary Band ~200 nm~218 nm~220 nm~245 nm (Band II)
Fine Structure Present (in non-polar)ReducedRetained (Anisole-like)Loss of fine structure
Intensity (

)
ModerateHighHighVery High
Solvent Effects (Solvatochromism)
  • Non-Polar Solvents (Heptane/Cyclohexane): Vibrational fine structure is visible. The

    
     transition is distinct.[1]
    
  • Polar Protic Solvents (Water/Ethanol): Hydrogen bonding with the ring Nitrogen stabilizes the non-bonding (

    
    ) electrons, lowering their energy.
    
    • Result: The

      
       band shifts Blue (Hypsochromic)  and often disappears under the stronger 
      
      
      
      band.
    • The

      
       band typically shifts Red (Bathochromic)  due to stabilization of the polar excited state.
      

Experimental Protocol: Reliable Measurement

To ensure data integrity (E-E-A-T), follow this self-validating protocol.

Materials
  • Solvent: Spectroscopic grade Methanol or Cyclohexane (Cutoff < 210 nm).[2]

  • Standard: 99%+ purity Methoxy-pyridine isomer.

  • Blank: Pure solvent from the same bottle used for dilution.

Workflow

Protocol Start Start: Sample Prep Weigh Weigh ~10mg Sample (Precision Balance) Start->Weigh Stock Prepare Stock Solution (10 mM in Methanol) Weigh->Stock Dilute Dilute to ~50 µM (Target Abs = 0.8 - 1.0) Stock->Dilute Blanking Baseline Correction (Dual Beam or Zeroing) Dilute->Blanking Scan Scan 200-400 nm (Speed: Medium, Slit: 1nm) Blanking->Scan Check Check Absorbance Scan->Check Adjust Adjust Concentration Check->Adjust Abs > 1.5 or < 0.1 Process Identify Lambda Max Calculate Epsilon Check->Process 0.2 < Abs < 1.2 Adjust->Dilute

Figure 2: Step-by-step UV-Vis measurement workflow.

Critical Control: pH Sensitivity

Methoxy-pyridines are basic.[3] In acidic media, protonation of the Nitrogen occurs (


).
  • Effect: Protonation eliminates the lone pair, removing the

    
     transition.
    
  • Shift: The

    
     band often undergoes a significant shift (usually blue for 2- and 4- isomers due to loss of auxochromic interaction, but can vary based on resonance stabilization of the cation).
    
  • Validation: Always record the pH of your solution. For neutral spectra, ensure pH > pKa + 2.

Applications in Drug Development

Understanding these spectra is vital for:

  • Tautomer Identification: 2-methoxypyridine (Lactim ether) vs. 2-pyridone (Lactam). UV distinguishes these fixed forms in synthesis validation.

  • pKa Determination: By titrating the solution and monitoring the shift in

    
    , the pKa can be calculated using the Henderson-Hasselbalch equation. This is critical for predicting drug solubility and bioavailability (e.g., Omeprazole analogs).
    
  • Impurity Profiling: The high

    
     of 4-methoxypyridine makes it easily detectable as a trace impurity in pyridine-based syntheses.
    

References

  • NIST Chemistry WebBook. Pyridine, 2-methoxy- UV/Visible Spectrum. National Institute of Standards and Technology.[4] [Link]

  • PubChem. 4-Methoxypyridine Compound Summary. National Library of Medicine. [Link]

  • Shimadzu Application News. Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Organic Chemistry Data. pKa Values of Nitrogen Heterocycles. [Link]

Sources

Safety Operating Guide

(6-Methoxy-2-methylpyridin-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of (6-Methoxy-2-methylpyridin-3-yl)methanamine requires strict adherence to protocols designed for corrosive organic bases .[1] As a Senior Application Scientist, I have structured this guide to prioritize operator safety and regulatory compliance, treating this compound with the rigor required for primary aminomethyl-pyridine derivatives.

Chemical Identification & Hazard Profile

Before initiating disposal, you must validate the material identity. This compound belongs to the class of pyridinemethanamines , which are chemically distinct from simple pyridines due to the highly basic primary amine side chain.

Property Details
Chemical Name (6-Methoxy-2-methylpyridin-3-yl)methanamine
Functional Groups Pyridine ring, Methoxy (-OCH₃), Methyl (-CH₃), Primary Amine (-CH₂NH₂)
Acidity/Basicity Strongly Basic (pKa of conjugate acid ~8.5–9.5 typical for picolylamines)
Physical State Typically a liquid or low-melting solid at room temperature.[1][2][3]
Primary Hazards Corrosive (Skin Corr.[4][5][6] 1B) , Acute Toxicity (Oral/Dermal), Irritant.
Incompatibility Acids (violent exothermic reaction), Oxidizers , Acid Chlorides, Chloroformates.

Critical Safety Note: Do not confuse this with simple pyridine. The aminomethyl group makes this compound significantly more corrosive and capable of causing severe skin burns upon contact [1, 2].

Personal Protective Equipment (PPE)

You must create a barrier against corrosive alkaline burns. Standard nitrile gloves may offer insufficient breakthrough time for prolonged exposure to concentrated pyridine amines.

  • Eye/Face: Chemical splash goggles are mandatory . A face shield is required if pouring volumes >100 mL.

  • Hand Protection: Double-gloving is recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (minimum 8 mil) or Neoprene/Viton for spill cleanup.

  • Body: Chemical-resistant lab coat with snap closures (easier to remove in emergencies). Closed-toe chemical-resistant shoes.[1]

  • Respiratory: Work within a certified chemical fume hood. If working outside a hood (e.g., spill cleanup), use a full-face respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges.

Step-by-Step Disposal Protocol

A. Waste Stream Classification

This compound must be segregated into the Basic Organic Waste stream.

  • RCRA Classification (USA): While not explicitly P- or U-listed by specific CAS, it exhibits the characteristic of Corrosivity (D002) if aqueous pH > 12.5, and potentially Toxicity characteristic depending on concentration.

  • EPA Waste Code: Assign D002 (Corrosive) and check for D001 (Ignitable) if in a flammable solvent.

B. Liquid Waste Disposal (Solutions)
  • Segregation: Ensure the waste container is designated for Non-Halogenated Organic Bases .

    • Prohibited: Do NOT mix with acidic waste streams (e.g., HPLC waste containing TFA or Formic Acid). This will generate heat and potentially toxic vapors.[5][7]

    • Prohibited: Do NOT mix with oxidizers (peroxides, nitric acid).

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers as amines can corrode certain alloys over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: List "(6-Methoxy-2-methylpyridin-3-yl)methanamine" explicitly.[1]

    • Hazard Checkbox: Mark "Corrosive" and "Toxic".[6]

C. Solid Waste Disposal (Pure Substance)
  • Packaging: Place the solid material in a screw-top jar (glass or HDPE).

  • Secondary Containment: Seal the jar inside a clear, heavy-duty polyethylene bag (minimum 4 mil) to prevent leakage if the jar breaks.

  • Labeling: Label the outer bag with the full chemical name and "Solid Hazardous Waste: Toxic/Corrosive".

D. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Liquid Organic Waste container.

  • Defacing: Cross out the original label and mark "Empty".

  • Disposal: Discard the clean, dry container in the lab trash (glass or plastic) or glass recycling, depending on institutional policy.

Spill Response Procedures

Immediate Action: Alert personnel in the immediate area. If the spill is >100 mL or outside a fume hood, evacuate the lab.

Small Spill (<100 mL) inside Fume Hood:
  • Neutralization: Do not wipe up pure amine. First, apply a dry acid neutralizer (e.g., citric acid powder or a commercial caustic spill kit) to the spill.

    • Why? This converts the volatile, corrosive amine into a non-volatile, less corrosive salt.

  • Absorption: Once neutralized (pH check shows 6-8), cover with an inert absorbent (vermiculite, dry sand, or polypropylene pads).

  • Collection: Scoop the mixture into a wide-mouth jar or heavy-duty bag.

  • Cleaning: Wash the surface with water and soap.[4] Collect the wash water as hazardous waste.

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate >100mL or Outside Hood PPE Don PPE: Goggles, Double Nitrile Gloves, Lab Coat Assess->PPE <100mL Inside Hood Neutralize Apply Citric Acid/Neutralizer PPE->Neutralize Absorb Absorb with Vermiculite/Pads Neutralize->Absorb Collect Collect in Hazardous Waste Bag Absorb->Collect Clean Wash Surface with Soap/Water Collect->Clean

Figure 1: Decision logic for immediate spill response. Note that evacuation is mandatory for large spills due to the volatility and toxicity of pyridine derivatives.

Disposal Decision Tree

Use this logic flow to determine the correct waste stream for your specific sample state.

DisposalTree Sample Waste Material State Physical State? Sample->State Solid Solid (Pure/Debris) State->Solid Liquid Liquid (Solution) State->Liquid SolidAction Pack in Jar -> Seal in Bag -> Label 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHal Non-Halogenated (MeOH, Acetone) SolventCheck->NonHal MixHal Segregate: Halogenated Waste (Do NOT mix with Acid) Halogen->MixHal MixNon Segregate: Organic Base Waste (Preferred Stream) NonHal->MixNon

Figure 2: Operational workflow for segregating (6-Methoxy-2-methylpyridin-3-yl)methanamine waste.

References

  • Fisher Scientific. Safety Data Sheet: Pyridine Derivatives and Amines. Retrieved from fishersci.com. Link

  • Sigma-Aldrich. Product Safety Information: (6-Methoxypyridin-2-yl)methanamine and related analogs. Retrieved from sigmaaldrich.com. Link

  • BLDpharm. Product Safety: (6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine. Retrieved from bldpharm.com. Link

  • US EPA. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from ecfr.gov. Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.